molecular formula C8H15ClN2O B040375 2,3-Dimethylphenylhydrazine hydrochloride hydrate CAS No. 123333-92-6

2,3-Dimethylphenylhydrazine hydrochloride hydrate

Cat. No.: B040375
CAS No.: 123333-92-6
M. Wt: 190.67 g/mol
InChI Key: CWLHVQVBNFKKSG-UHFFFAOYSA-N
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Description

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-dimethylphenyl)hydrazine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLHVQVBNFKKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-92-6
Record name Hydrazine, (2,3-dimethylphenyl)-, hydrochloride, hydrate (1:1:?)
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Record name 2,3-Dimethylphenylhydrazine hydrochloride hydrate
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis. Its utility is most prominent in the construction of heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. The presence of two methyl groups on the phenyl ring influences its reactivity and the properties of the resulting products. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its use in research and development.

Chemical and Physical Properties

2,3-Dimethylphenylhydrazine hydrochloride is typically a white to off-white or pale cream to brown crystalline solid.[1] The degree of hydration may vary. It is important to handle this compound with appropriate safety precautions due to its classification as a harmful and irritant substance.[2]

Data Summary

The following table summarizes the key quantitative data for 2,3-Dimethylphenylhydrazine hydrochloride.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂·HCl·xH₂O[2]
Molecular Weight 172.66 g/mol (anhydrous)[3][4][5]
Melting Point 210 °C (decomposition)[2]
Appearance Pale cream to cream to brown crystals, powder, or flakes[1]
Assay ≥96.0 to ≤104.0% (Titration ex Chloride)[1]

Synthesis

The primary synthetic route to 2,3-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,3-dimethylaniline. This method, a standard procedure for preparing arylhydrazines, consists of diazotization followed by reduction.

Synthetic Pathway

Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 2,3-Dimethylaniline 2,3-Dimethylaniline Diazonium_Salt 2,3-Dimethylbenzene diazonium chloride 2,3-Dimethylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Hydrazine_Product 2,3-Dimethylphenylhydrazine hydrochloride Diazonium_Salt->Hydrazine_Product SnCl₂ / HCl or Na₂SO₃

Caption: Synthesis of 2,3-Dimethylphenylhydrazine hydrochloride.
Experimental Protocol: Synthesis from 2,3-Dimethylaniline

This protocol is a representative procedure adapted from general methods for the synthesis of substituted phenylhydrazines.

Materials:

  • 2,3-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • Ice

  • Water

  • Suitable organic solvent (e.g., diethyl ether)

Step 1: Diazotization of 2,3-Dimethylaniline

  • In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3-dimethylbenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.

  • Cool the reducing solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for a few hours, allowing the mixture to slowly warm to room temperature.

  • The 2,3-dimethylphenylhydrazine hydrochloride will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water or a suitable organic solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Reactivity and Applications

The primary utility of 2,3-dimethylphenylhydrazine hydrochloride lies in its role as a precursor for the synthesis of indole derivatives through the Fischer indole synthesis. Hydrazine derivatives, in general, are important intermediates in the pharmaceutical industry for the creation of various heterocyclic compounds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.

Fischer_Indole Hydrazine 2,3-Dimethylphenylhydrazine Hydrazone Phenylhydrazone intermediate Hydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone (R₁, R₂) Carbonyl->Hydrazone Indole Substituted Indole Hydrazone->Indole Acid catalyst (e.g., H₂SO₄, ZnCl₂) [3,3]-sigmatropic rearrangement

Caption: The Fischer Indole Synthesis pathway.
Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole

This protocol provides a general procedure for the synthesis of an indole derivative using 2,3-dimethylphenylhydrazine hydrochloride.

Materials:

  • 2,3-Dimethylphenylhydrazine hydrochloride

  • An appropriate aldehyde or ketone

  • An acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid)

  • A suitable solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride and the chosen carbonyl compound in the selected solvent.

  • Add the acidic catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.

Applications in Drug Development

While specific FDA-approved drugs directly synthesized from 2,3-dimethylphenylhydrazine could not be identified in the conducted search, hydrazine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The indole scaffold, readily accessible from 2,3-dimethylphenylhydrazine, is a core structural motif in numerous bioactive molecules and approved drugs. The synthesis of many kinase inhibitors and other therapeutic agents often involves the formation of heterocyclic rings where substituted hydrazines can play a key role.

Analytical Data

Spectroscopic Data

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2,3-Dimethylphenylhydrazine hydrochloride is available and provides key information for structural confirmation.

Infrared (IR) Spectroscopy: While a specific IR spectrum for the 2,3-dimethyl derivative was not found, the IR spectrum of phenylhydrazine hydrochloride can be used as a reference. Key characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): A dedicated mass spectrum for 2,3-dimethylphenylhydrazine was not found. However, the fragmentation pattern of phenylhydrazines upon electron ionization typically involves cleavage of the N-N bond and fragmentation of the aromatic ring.

Experimental Protocol: Determination of Solubility

A general protocol for determining the solubility of 2,3-dimethylphenylhydrazine hydrochloride in various solvents is provided below.

Materials:

  • 2,3-Dimethylphenylhydrazine hydrochloride

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO) and water

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or sonicator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of 2,3-dimethylphenylhydrazine hydrochloride to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them in a temperature-controlled shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as g/100 mL or mg/mL.

Solubility_Workflow A Add excess solid to known volume of solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute and analyze concentration (e.g., by HPLC) D->E F Calculate solubility E->F

Caption: General workflow for solubility determination.

Safety and Handling

2,3-Dimethylphenylhydrazine hydrochloride is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and important reagent in organic synthesis, particularly for the construction of indole-containing molecules. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, its key reactivity in the Fischer indole synthesis, and methods for its analysis. While some specific quantitative data remains to be fully elucidated, the information presented here serves as a solid foundation for its effective and safe use in research and drug development.

References

2,3-Dimethylphenylhydrazine hydrochloride hydrate CAS number 123333-92-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123333-92-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative. Hydrazine derivatives are an important class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for the creation of a wide array of heterocyclic compounds. While specific applications in drug development for the 2,3-dimethylphenylhydrazine isomer, particularly in its hydrated form, are not extensively documented in publicly available literature, related substituted phenylhydrazines are known to be precursors for various biologically active molecules. This guide provides a summary of the available technical data for this compound and outlines a general synthetic approach for this class of compounds.

Chemical and Physical Properties

The following tables summarize the key quantitative data for 2,3-Dimethylphenylhydrazine hydrochloride and its hydrate. It is important to note that some data points may refer to the hydrochloride salt without specifying the hydration state.

Table 1: General Properties

PropertyValueSource
CAS Number123333-92-6[1][2][3]
Molecular FormulaC₈H₁₃ClN₂ (hydrochloride)[2]
C₈H₁₅ClN₂O (hydrate)[4][5]
Molecular Weight172.66 g/mol (hydrochloride)[2]
190.67 g/mol (hydrate)[1][4]
AppearancePale cream to brown crystals or powder

Table 2: Physical and Chemical Data

PropertyValueSource
Melting Point~210 °C (decomposes)[1]
Boiling Point355 °C at 760 mmHg
Flash Point168.5 °C[1]
Density1.058 g/cm³[1]
Vapor Pressure1.18E-05 mmHg at 25°C

Synthesis and Experimental Protocols

General Protocol for the Synthesis of Substituted Phenylhydrazine Hydrochlorides:

  • Diazotization: The corresponding substituted aniline (in this case, 2,3-dimethylaniline) is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.

  • Reduction: The cold diazonium salt solution is then slowly added to a reducing agent. A common reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid.[6] Alternatively, sodium bisulfite (NaHSO₃) in a basic solution can be used as a reducing agent.[7] The reaction mixture is stirred for a period, and the substituted phenylhydrazine hydrochloride precipitates out of the solution.

  • Isolation and Purification: The solid product is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an aqueous solution of hydrochloric acid.[6]

It is important to handle hydrazine derivatives with care due to their potential toxicity. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Research and Drug Development

While this compound is commercially available for research purposes, there is a notable lack of specific examples of its application in drug development or as a tool compound in signaling pathway research within the public domain.

However, the broader class of substituted phenylhydrazines are crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[8][9] They are key precursors for the synthesis of indole rings via the Fischer indole synthesis, a fundamental reaction in the preparation of many tryptamine-based drugs. Additionally, they are used to synthesize pyrazole and pyrazolone derivatives, which are scaffolds found in a number of anti-inflammatory, analgesic, and antifungal agents.[7]

Given the structural similarity to other more studied dimethylphenylhydrazine isomers, it is plausible that this compound could serve as a building block for novel therapeutic agents. Further research is required to explore its potential in this area.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is also reported to be a skin, eye, and respiratory irritant.[1]

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary StatementSource
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[11]
H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritationP304 + P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.[1]

Handle this compound in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[12] Avoid generating dust. Store in a tightly closed container in a cool, dry place.

Visualizations

As specific signaling pathways involving this compound have not been identified, the following diagram illustrates a generalized experimental workflow for the synthesis of a substituted phenylhydrazine hydrochloride, which is a core application of this class of compounds.

G Generalized Synthesis Workflow for Substituted Phenylhydrazine Hydrochloride cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Purification 2_3_dimethylaniline 2,3-Dimethylaniline diazotization_reagents HCl, NaNO2 0-5 °C diazonium_salt 2,3-Dimethylbenzene diazonium chloride 2_3_dimethylaniline->diazonium_salt Reacts with diazotization_reagents->diazonium_salt reduction_reagents SnCl2 in HCl or NaHSO3 product_hcl 2,3-Dimethylphenylhydrazine Hydrochloride diazonium_salt->product_hcl Is reduced by reduction_reagents->product_hcl filtration Filtration product_hcl->filtration final_product Pure 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate product_hcl->final_product Is purified to yield recrystallization Recrystallization filtration->recrystallization recrystallization->final_product

Caption: Generalized workflow for the synthesis of 2,3-Dimethylphenylhydrazine hydrochloride.

References

Synthesis of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate, an important intermediate in pharmaceutical and chemical research. The synthesis primarily involves the diazotization of 2,3-dimethylaniline followed by the reduction of the resulting diazonium salt. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding 2,3-dimethylbenzenediazonium chloride.[1][2] The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[1][2]

  • Reduction: The diazonium salt is then reduced to the desired hydrazine derivative.[3] Common reducing agents for this transformation include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or ascorbic acid.[3][4][5] The choice of reducing agent can influence the reaction conditions and overall yield. The resulting hydrazine is then typically isolated as its hydrochloride salt to improve stability.

A generalized workflow for this synthesis is presented below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation aniline 2,3-Dimethylaniline diazonium 2,3-Dimethylbenzenediazonium Chloride aniline->diazonium 0-5 °C na_nitrite NaNO₂ na_nitrite->diazonium hcl HCl (aq) hcl->diazonium product 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate diazonium->product Reduction reducing_agent Reducing Agent (e.g., SnCl₂) reducing_agent->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Notes
2,3-Dimethylaniline121.18Starting material
Concentrated Hydrochloric Acid36.46(12 M)
Sodium Nitrite (NaNO₂)69.00For diazotization
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.65Reducing agent
Deionized Water18.02Solvent
Brine-For washing
Diethyl Ether (Et₂O)74.12For washing

Procedure:

Step 1: Diazotization of 2,3-Dimethylaniline

  • In a suitable reaction vessel, dissolve 1 equivalent of 2,3-dimethylaniline in a mixture of deionized water and concentrated hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of 1.05 equivalents of sodium nitrite in deionized water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reduction and Isolation

  • In a separate flask, prepare a solution of 2 equivalents of stannous chloride in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the freshly prepared diazonium salt solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the filtered solid sequentially with brine and diethyl ether.

  • Dry the product in a vacuum oven at 40 °C overnight to yield 2,3-dimethylphenylhydrazine hydrochloride. The hydrate form is obtained depending on the presence of water during crystallization and drying.

Physicochemical Data

The following table summarizes key physicochemical properties of 2,3-dimethylphenylhydrazine hydrochloride.

PropertyValueReference
CAS Number123333-92-6 (hydrate)[7]
Molecular FormulaC₈H₁₂N₂·HCl·xH₂O[7]
Molecular Weight172.66 (anhydrous)[7][8]
AppearancePale cream to brown crystals or powder[9]
Melting Point210 °C (decomposes)[7]
Assay≥96.0 to ≤104.0%[9]

Synthesis Logic and Key Intermediates

The synthesis proceeds through a well-defined electrophilic aromatic substitution mechanism followed by a reduction.

reaction_pathway start 2,3-Dimethylaniline intermediate 2,3-Dimethylbenzenediazonium ion start->intermediate Diazotization product 2,3-Dimethylphenylhydrazine intermediate->product Reduction reagent1 NaNO₂, HCl reagent1->intermediate reagent2 [H] (Reducing Agent) reagent2->product

Caption: Key transformation in the synthesis of 2,3-Dimethylphenylhydrazine.

Alternative Reduction Methods

While stannous chloride is a common reducing agent, other methods can be employed for the reduction of the diazonium salt.

Reducing AgentConditionsAdvantages/Disadvantages
Sodium Sulfite Typically in an acidic medium.Can be a cost-effective and environmentally benign option.[4]
Ascorbic Acid Aqueous medium, often used for a "green chemistry" approach.A heavy-metal-free reduction method.[5]
Triphenylphosphine Followed by hydrolysis.An alternative to metal-based reducing agents.[10]

The choice of method may depend on factors such as scale, desired purity, and environmental considerations. For instance, the ascorbic acid-mediated reduction offers a significant improvement in certain cases over the stannous chloride process.

Safety Considerations

It is important to note that diazonium salts can be explosive in their solid, dry state and should be prepared and used in solution without isolation.[2] Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

2,3-Dimethylphenylhydrazine hydrochloride hydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of 2,3-Dimethylphenylhydrazine hydrochloride hydrate, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. It covers the core physicochemical properties, a general synthesis pathway, and safety information.

Physicochemical Properties

This compound is an organic salt. The core structure consists of a hydrazine group attached to a 2,3-dimethylphenyl ring, formulated as a hydrochloride salt. The "hydrate" designation indicates the presence of associated water molecules, though the exact number can be variable.

The key quantitative data for this compound are summarized below.

PropertyValue
Chemical Formula C₈H₁₂N₂·HCl·xH₂O[1]
Molecular Weight (Anhydrous) 172.66 g/mol [1][2]
Molecular Weight (Monohydrate) ~190.67 g/mol [1]
CAS Number 123333-92-6[1][2]
Melting Point 210 °C (decomposes)[1]
Appearance White to pink or beige-brown powder.[3]

Synthesis and Experimental Protocols

While specific protocols for 2,3-Dimethylphenylhydrazine hydrochloride are proprietary, a general and widely established method for preparing substituted phenylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline derivative.[4][5]

General Synthesis Protocol for Phenylhydrazine Hydrochlorides:

  • Diazotization: The synthesis begins with the corresponding aniline (in this case, 2,3-dimethylaniline). The aniline is dissolved in cold hydrochloric acid. A solution of sodium nitrite is added slowly while maintaining a low temperature (typically 0-5 °C) to form a diazonium salt solution.[6]

  • Reduction: The resulting diazonium salt is then reduced. A common reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium pyrosulfite.[4][6] The reducing agent is added gradually to the diazonium salt solution, keeping the temperature controlled.

  • Isolation and Purification: After the reaction is complete, the phenylhydrazine hydrochloride product often precipitates from the solution as a solid. This solid is collected by filtration. It can then be purified by recrystallization, often from water or an alcohol/water mixture, with the addition of hydrochloric acid to stabilize the product and encourage crystallization.[6] The final product is then dried under a vacuum.

The logical workflow for this synthesis is illustrated in the diagram below.

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start 2,3-Dimethylaniline diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization Reacts with reduction Step 2: Reduction (e.g., SnCl₂ or Na₂S₂O₅) diazotization->reduction Forms intermediate, then reduced by end_product 2,3-Dimethylphenylhydrazine Hydrochloride reduction->end_product Yields

Caption: General workflow for the synthesis of phenylhydrazine hydrochlorides.

Applications in Research and Development

Phenylhydrazine derivatives are important intermediates in organic synthesis. They are frequently used as building blocks for the synthesis of more complex molecules, particularly heterocyclic compounds like indoles (via the Fischer indole synthesis), pyrazoles, and pyrazolones.[3] These heterocyclic cores are prevalent in many biologically active compounds, making 2,3-dimethylphenylhydrazine hydrochloride a valuable precursor for medicinal chemistry and drug discovery programs.

Safety and Handling

2,3-Dimethylphenylhydrazine hydrochloride is classified as an irritant.[1] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For long-term storage, it should be kept in a cool, dark place under an inert atmosphere.[7][8]

References

Spectroscopic and Synthetic Profile of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative of interest in various chemical and pharmaceutical research areas. Its utility as a building block in organic synthesis, particularly for the creation of heterocyclic compounds, necessitates a thorough understanding of its spectroscopic and chemical properties. This technical guide provides a consolidated overview of the available and predicted spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. A generalized synthetic workflow is also presented to illustrate its preparation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 123333-92-6[1]
Molecular Formula C₈H₁₂N₂ · HCl · xH₂O[2]
Molecular Weight 172.66 g/mol (anhydrous)[1]
Appearance Pale cream to brown crystals or powder
Melting Point 210 °C (decomposes)[2]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known spectral characteristics of analogous compounds, such as phenylhydrazine hydrochloride and other substituted phenylhydrazines, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups, as well as exchangeable protons from the hydrazine and hydrochloride moieties.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the two methyl carbons. The positions of the aromatic carbon signals will be influenced by the electron-donating methyl groups and the hydrazinium substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~10.5Broad Singlet-NH₃⁺ protons, exchangeable with D₂O.
~8.5Broad Singlet-NH- proton, exchangeable with D₂O.
~7.0 - 7.3MultipletAromatic protons (3H).
~2.2 - 2.4SingletMethyl protons (6H, two distinct singlets expected).
¹³C ~145SingletAromatic C-N.
~138SingletAromatic C-CH₃ (x2).
~125 - 130SingletAromatic CH (x3).
~15 - 20SingletMethyl carbons (x2).
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingHydrazine (-NH-NH₂)
3200 - 2800N-H stretchingAmmonium (-NH₃⁺)
3050 - 3000C-H stretchingAromatic C-H
2980 - 2850C-H stretchingMethyl (-CH₃)
1620 - 1580C=C stretchingAromatic ring
1550 - 1450N-H bendingHydrazine/Ammonium
1470 - 1430C-H bendingMethyl (-CH₃)
850 - 750C-H bendingAromatic C-H (out-of-plane)
Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of 2,3-Dimethylphenylhydrazine would likely involve the loss of the hydrazine group and subsequent fragmentation of the aromatic ring. The mass spectrum of the hydrochloride salt may show the protonated molecular ion of the free base under softer ionization techniques like Electrospray Ionization (ESI).

Table 4: Predicted Key Mass Spectrometry Fragments (EI of the free base)

m/zProposed Fragment
136[M]⁺ (Molecular ion of the free base)
121[M - CH₃]⁺
106[M - N₂H₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. Phenylhydrazine itself shows absorption maxima around 241 nm and 283 nm. The addition of two methyl groups is likely to cause a slight bathochromic (red) shift of these bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)Transition
~245π → π
~285π → π

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, making them more readily observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

    • Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar. KBr is IR-transparent and serves as a matrix.

    • Thoroughly mix the sample and KBr by grinding them together for several minutes to ensure a homogenous mixture.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3-5 kV

      • Nebulizing Gas (N₂) Pressure: 1-2 bar

      • Drying Gas (N₂) Flow Rate: 5-10 L/min

      • Drying Gas Temperature: 200-350 °C

    • For fragmentation analysis (MS/MS), select the protonated molecular ion of the free base ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

Synthesis Workflow

The synthesis of substituted phenylhydrazines, such as 2,3-Dimethylphenylhydrazine, typically follows a well-established chemical pathway starting from the corresponding aniline derivative.[3][4] The general workflow involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Synthesis_Workflow cluster_0 Synthesis of 2,3-Dimethylphenylhydrazine Hydrochloride Aniline 2,3-Dimethylaniline Diazonium 2,3-Dimethyldiazonium Chloride Aniline->Diazonium  Diazotization  (NaNO₂, HCl, 0-5 °C) Hydrazine 2,3-Dimethylphenylhydrazine (Free Base) Diazonium->Hydrazine  Reduction  (e.g., SnCl₂/HCl or Na₂SO₃) Hydrochloride 2,3-Dimethylphenylhydrazine Hydrochloride Hydrazine->Hydrochloride  Acidification  (HCl)

Caption: Generalized synthetic route for 2,3-Dimethylphenylhydrazine Hydrochloride.

This diagram illustrates a common synthetic pathway. The process begins with the diazotization of 2,3-dimethylaniline using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced, for example with stannous chloride or sodium sulfite, to yield the free base of 2,3-dimethylphenylhydrazine. Finally, treatment with hydrochloric acid affords the target compound, 2,3-Dimethylphenylhydrazine hydrochloride.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and general experimental protocols for this compound. While experimental data is not widely published, the information presented here, based on the analysis of analogous compounds, offers a valuable resource for researchers working with this chemical. The provided protocols are robust and can be adapted to acquire high-quality spectroscopic data, and the synthesis workflow offers insight into its preparation. This guide serves as a foundational document for professionals in chemistry and drug development who require a detailed understanding of this compound.

References

Technical Guide: Solubility Profile of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylphenylhydrazine hydrochloride hydrate in various organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, process development, and pharmaceutical research, where understanding the solubility of this compound is a critical parameter for reaction optimization, purification, and formulation.

Introduction

This compound is a substituted aromatic hydrazine salt. Phenylhydrazine and its derivatives are important reagents in organic synthesis, notably in the Fischer indole synthesis, and serve as precursors for various pharmaceuticals and dyes. The hydrochloride salt form is often utilized to improve the stability and handling of the parent hydrazine compound.

A thorough understanding of the solubility of this compound in different organic solvents is essential for its effective use. Solubility data informs the choice of solvent for chemical reactions to ensure homogeneity, influences the selection of appropriate solvent systems for crystallization and purification, and is a key factor in the development of formulations.

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative solubility information has been reported. The following table summarizes the available data. For comparative purposes, qualitative solubility information for the related isomer, 3,4-dimethylphenylhydrazine hydrochloride, is also included.

SolventThis compound3,4-Dimethylphenylhydrazine Hydrochloride
Polar Protic Solvents
WaterSoluble[1]Soluble
EthanolSoluble[1]-
Methanol-Slightly Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)-Slightly Soluble
Nonpolar Solvents
EtherInsoluble[1]-
BenzeneInsoluble[1]-

Note: "-" indicates that no data was found in the conducted search.

The solubility of hydrochloride salts is generally favored in polar solvents due to the ionic nature of the salt. The data aligns with this principle, showing solubility in polar protic solvents like water and ethanol. The slight solubility of the 3,4-isomer in polar aprotic solvents like DMSO and methanol suggests that this compound may also exhibit some degree of solubility in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

G A Addition of Excess Solid to Solvent B Equilibration at Constant Temperature A->B Agitation (24-48h) C Sampling of Supernatant B->C D Filtration C->D E Dilution D->E F Analytical Measurement (e.g., HPLC) E->F G Calculation of Solubility F->G

Caption: General experimental workflow for solubility determination.

Logical Relationship in Phenylhydrazine Hydrochloride Synthesis

The synthesis of phenylhydrazine hydrochlorides typically involves a two-step process starting from the corresponding aniline derivative. The following diagram outlines the logical progression of this synthesis.

G A Substituted Aniline (e.g., 2,3-Dimethylaniline) B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (e.g., SnCl2 or Na2SO3) C->D E Phenylhydrazine Hydrochloride Product D->E

Caption: Logical workflow for the synthesis of a phenylhydrazine hydrochloride.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, generalized experimental protocol for its determination. The provided workflows for solubility measurement and synthesis offer a clear visual representation of these key processes. For specific applications, it is highly recommended that researchers and drug development professionals perform their own solubility studies using the methodologies outlined in this guide to obtain precise data relevant to their unique solvent systems and conditions.

References

2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and handling protocols for 2,3-Dimethylphenylhydrazine hydrochloride hydrate (CAS No: 123333-92-6). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related and well-studied hydrazine derivatives to ensure a comprehensive understanding of the potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are the foundation of safe handling.

PropertyValueSource
Molecular Formula C₈H₁₂N₂·HCl·xH₂O[1]
Molecular Weight 172.66 g/mol (anhydrous)[1]
Appearance White to cream powder[2]
Melting Point 210 °C (decomposes)[3]
Density 1.058 g/cm³[3]
Flash Point 168.5 °C[3]
Solubility Soluble in water[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, skin contact, or inhalation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Respiratory or Skin SensitizationCategory 1May cause an allergic skin reaction

This classification is based on available SDS and data for similar compounds.

Toxicological Data

Toxicity Data for Related Compounds:

CompoundRouteSpeciesLD50/LC50Source
PhenylhydrazineOralRat188 mg/kg[5]
PhenylhydrazineOralMouse175 mg/kg[5]
PhenylhydrazineInhalationRat2.61 mg/L (4h)[5]
HydrazineOralRat60 mg/kg[6]
HydrazineDermalRabbit91 mg/kg[6]
HydrazineInhalationRat570 ppm (4h)[6]

Chronic Effects and Carcinogenicity: Phenylhydrazine is suspected of causing genetic defects and cancer.[7][8] Prolonged or repeated exposure may cause damage to the liver, kidneys, and blood.[7][9]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, the limits for the highly toxic related compound, hydrazine, should be considered as a conservative guide for ensuring workplace safety.

OrganizationLimitValue
OSHA (PEL)8-hour TWA1 ppm
NIOSH (REL)2-hour Ceiling0.03 ppm
ACGIH (TLV)8-hour TWA0.01 ppm

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to minimizing exposure risks.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., Butyl rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when handling the substance outside of a fume hood or in case of ventilation failure.

Handling Procedures:

  • Work Area: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Cross-Contamination: Prevent contact with incompatible materials, particularly strong oxidizing agents, as this can lead to violent reactions.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as oxidizing agents.[10]

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

A logical workflow for handling a chemical spill is crucial to prevent exposure and further contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Minor_Spill Minor Spill Cleanup (Trained Personnel Only) cluster_Major_Spill Major Spill Response A Evacuate Immediate Area B Alert Others & Secure the Area A->B C Assess Spill Size & Hazard (Minor vs. Major) B->C D Don Appropriate PPE C->D Minor Spill I Contact Emergency Response Team C->I Major Spill E Cover with Absorbent Material (e.g., sand, dry earth) D->E F Collect into a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H J Provide SDS and Information to Responders I->J

Caption: Workflow for handling a chemical spill.

Logical Relationships in Safe Handling and Storage

The following diagram illustrates the interconnectedness of procedures required for the safe handling and storage of this compound.

Safe_Handling_and_Storage cluster_Preparation Preparation & Planning cluster_Handling Handling Procedures cluster_Storage Storage Requirements cluster_Waste Waste Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Ensure Availability of PPE & Spill Kit B->C D Work in a Chemical Fume Hood C->D E Wear Appropriate PPE D->E F Avoid Dust Generation E->F G Prevent Contact with Incompatibles F->G K Collect in a Labeled Hazardous Waste Container G->K H Tightly Closed & Labeled Container I Cool, Dry, Well-Ventilated Area H->I J Segregate from Incompatible Materials I->J J->D L Dispose of According to Institutional & Local Regulations K->L

Caption: Logical relationships for safe chemical handling.

References

Thermal Stability and Decomposition of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,3-Dimethylphenylhydrazine hydrochloride hydrate. Due to a lack of publicly available, specific experimental data for this compound, this guide synthesizes information from safety data sheets, related substituted phenylhydrazine compounds, and general principles of thermal analysis. It is intended to offer a foundational understanding for researchers and professionals in drug development and chemical synthesis, highlighting key safety considerations and providing detailed, adaptable experimental protocols for further investigation.

Introduction

This compound is a substituted hydrazine derivative of interest in organic synthesis, particularly in the formation of indole rings via the Fischer indole synthesis. As with many hydrazine compounds, its thermal stability is a critical parameter for safe handling, storage, and reaction design. Hydrazine derivatives can be energetic materials, and their decomposition can be exothermic, potentially leading to thermal runaway reactions if not properly managed. This guide aims to consolidate the known information and provide a framework for the systematic thermal hazard assessment of this compound.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of 2,3-Dimethylphenylhydrazine Hydrochloride

PropertyValueSource
Molecular FormulaC₈H₁₂N₂·HCl[1]
Molecular Weight172.66 g/mol [1]
AppearancePale cream to cream to brown crystals, powder, or flakes[2]
Melting Point210 °C (with decomposition)[3]

General stability information indicates that the compound is stable under normal conditions.[1] However, it is crucial to avoid certain conditions and materials.

Table 2: Stability and Reactivity Profile

ParameterInformationSource
Stability Stable under normal storage and handling conditions.[1]
Conditions to Avoid Incompatible products, heat, sparks, open flames, and other ignition sources.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Under normal use, none are expected. However, thermal decomposition can release irritating gases and vapors. Upon heating, it may produce corrosive and/or toxic fumes. Fire may produce irritating, corrosive, and/or toxic gases.[1][4][5]

Thermal Behavior of Structurally Related Compounds

To infer the potential thermal behavior of this compound, it is useful to examine data from structurally similar compounds. Phenylhydrazine hydrochloride and its methylated isomers provide the closest available analogues.

Table 3: Thermal Data for Phenylhydrazine and Related Substituted Hydrochlorides

CompoundMelting Point (°C)Decomposition CharacteristicsSource
Phenylhydrazine hydrochloride~254 °C (with decomposition)Decomposes upon melting.
m-Tolylhydrazine hydrochloride184-194 °C (with decomposition)Decomposes upon melting.
p-Tolylhydrazine hydrochloride>200 °C (with decomposition)Decomposes upon melting.[6]

The data on these related compounds suggest that substituted phenylhydrazine hydrochlorides generally exhibit decomposition at or near their melting points. The presence of methyl groups on the phenyl ring, as in the tolylhydrazine hydrochlorides, appears to influence the decomposition temperature. It is plausible that this compound would also display a similar decomposition profile, initiating significant thermal events around its melting point of 210 °C.

Proposed Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of this compound, a systematic study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generic protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the compound upon heating, identifying the onset of decomposition and the presence of any volatile components, including water of hydration.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower or faster heating rates (e.g., 5 °C/min or 20 °C/min) can be used to investigate the kinetics of decomposition.

    • Temperature Range: The sample should be heated from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:

    • The initial temperature of mass loss, corresponding to the loss of water of hydration.

    • The onset temperature of decomposition.

    • The temperature of maximum decomposition rate (from the DTG peak).

    • The percentage of mass loss at each stage.

    • The final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature, identifying melting, solid-solid phase transitions, and the exothermic or endothermic nature of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is typically used, consistent with the TGA experiment for direct comparison.

    • Temperature Range: Similar to the TGA experiment, from ambient to a temperature beyond complete decomposition (e.g., 25 °C to 400 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Endothermic peaks corresponding to melting and dehydration.

    • Exothermic peaks indicating decomposition or other energetic events.

    • The onset temperature, peak maximum, and enthalpy (ΔH) of each thermal event.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed workflow for the thermal analysis of this compound and the logical relationship between the analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Selection & Encapsulation Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data Mass Loss vs. Temp (Dehydration, Decomposition) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Enthalpy) DSC->DSC_Data Report Thermal Stability Profile & Hazard Assessment TGA_Data->Report DSC_Data->Report

Caption: Proposed workflow for thermal analysis.

Logical_Relationship Compound 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Heating Controlled Heating Compound->Heating Mass_Change Mass Change (TGA) Heating->Mass_Change Heat_Flow Heat Flow (DSC) Heating->Heat_Flow Dehydration Dehydration Mass_Change->Dehydration Decomposition Decomposition Mass_Change->Decomposition Heat_Flow->Decomposition Melting Melting Heat_Flow->Melting Thermal_Profile Comprehensive Thermal Profile Dehydration->Thermal_Profile Decomposition->Thermal_Profile Melting->Thermal_Profile

Caption: Interrelation of thermal analysis techniques.

Conclusion and Recommendations

While there is a notable absence of specific, in-depth thermal analysis data for this compound in the public domain, the information available for structurally related compounds provides a valuable starting point for its thermal hazard assessment. It is reasonable to anticipate that this compound will undergo decomposition around its melting point of 210 °C.

For any application involving the heating of this compound, it is strongly recommended that a thorough thermal analysis, following the protocols outlined in this guide, be conducted. This will provide critical data on the onset of decomposition, the energy released, and the nature of the decomposition products, ensuring safe handling and process design. Researchers and drug development professionals should exercise caution and assume the potential for exothermic decomposition until empirical data is available.

References

An In-depth Technical Review of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for the synthesis of novel therapeutic agents, 2,3-Dimethylphenylhydrazine hydrochloride hydrate is a versatile compound with significant applications in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the formation of biologically active indole derivatives.

Core Chemical and Physical Properties

This compound is a salt of the organic base 2,3-dimethylphenylhydrazine. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient reagent for various chemical transformations. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₂N₂ · HCl · xH₂O[1]
Molecular Weight 172.66 g/mol (anhydrous)[1]
Melting Point 210 °C (decomposes)
Appearance Pale cream to cream to brown crystals, powder, or flakes[2]
Solubility Soluble in water
Assay (Titration ex Chloride) ≥96.0 to ≤104.0%[2]

Synthesis of this compound

The synthesis of 2,3-Dimethylphenylhydrazine hydrochloride typically follows a well-established pathway for the preparation of arylhydrazines from their corresponding anilines. The process involves two main steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis from 2,3-Dimethylaniline

This protocol is adapted from general methods for the synthesis of phenylhydrazine hydrochlorides.

Step 1: Diazotization of 2,3-Dimethylaniline

  • In a beaker, dissolve 2,3-dimethylaniline in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.

  • Cool the reducing agent solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete reduction.

  • The resulting precipitate of 2,3-Dimethylphenylhydrazine hydrochloride is then collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the hydrated crystalline solid.

The overall synthetic workflow can be visualized in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Reduction Reagents cluster_product Final Product 2_3_Dimethylaniline 2,3-Dimethylaniline Diazonium_Salt 2,3-Dimethylbenzene- diazonium Chloride 2_3_Dimethylaniline->Diazonium_Salt Diazotization HCl_NaNO2 HCl, NaNO₂ 0-5 °C Final_Product 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Diazonium_Salt->Final_Product Reduction Reducing_Agent e.g., SnCl₂/HCl or Na₂SO₃

General synthesis workflow for 2,3-Dimethylphenylhydrazine hydrochloride.

Applications in Drug Development: The Fischer Indole Synthesis

A primary and highly significant application of 2,3-Dimethylphenylhydrazine hydrochloride is its use as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast array of pharmaceutically active compounds.

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form a new carbon-carbon bond, ultimately leading to the indole ring after elimination of ammonia.

Fischer_Indole_Synthesis Phenylhydrazine 2,3-Dimethylphenylhydrazine Hydrochloride Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst (H⁺) Indole Substituted Indole Product Rearrangement->Indole Cyclization & -NH₃ VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 Indole_Derivative Indole Derivative (from 2,3-Dimethylphenylhydrazine) Indole_Derivative->P1 Inhibits

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylhydrazines, a class of organic compounds characterized by a phenyl ring attached to a hydrazine group with various substituents, have carved a significant niche in the landscape of synthetic chemistry and drug discovery. From their serendipitous discovery to their contemporary applications in the development of novel therapeutics, the journey of these molecules is a testament to the enduring power of chemical exploration. This technical guide delves into the core of their discovery, historical evolution, and foundational chemical principles, providing researchers and drug development professionals with a comprehensive understanding of this vital chemical scaffold.

The Genesis: Emil Fischer and the Birth of Phenylhydrazine

The story of phenylhydrazines begins in 1875 with the pioneering work of German chemist Hermann Emil Fischer. In his seminal research, Fischer reported the first synthesis of the parent compound, phenylhydrazine.[1] His method, elegant in its simplicity, involved the reduction of a phenyl diazonium salt, which he prepared by reacting aniline with sodium nitrite in the presence of a mineral acid. The subsequent reduction was achieved using sulfite salts.[1] This discovery was not merely the creation of a new molecule; it was the unveiling of a versatile reagent that would unlock new avenues in chemical analysis and synthesis.

Fischer himself quickly demonstrated the utility of his newfound compound, most notably in the characterization of sugars. By reacting phenylhydrazine with sugars, he was able to form crystalline derivatives known as osazones, which greatly facilitated the separation and identification of different sugar molecules.[1] This application was a cornerstone in the structural elucidation of carbohydrates. Furthermore, in 1883, Fischer discovered the eponymous Fischer indole synthesis, a reaction that utilizes phenylhydrazines and carbonyl compounds to construct the indole ring system, a privileged scaffold in numerous natural products and pharmaceuticals.

The Expansion of a Chemical Family: Synthesis of Substituted Phenylhydrazines

The fundamental synthetic route to phenylhydrazine laid the groundwork for the preparation of a vast array of substituted derivatives. The primary and most enduring method for synthesizing substituted phenylhydrazines mirrors Fischer's original approach, starting with a substituted aniline. The general process involves two key steps: diazotization and reduction.

Experimental Protocol: General Synthesis of Substituted Phenylhydrazine Hydrochlorides

This protocol outlines the conventional method for the synthesis of substituted phenylhydrazines, exemplified by the preparation of 4-chlorophenylhydrazine hydrochloride.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Reducing agent (e.g., stannous chloride dihydrate or sodium sulfite)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • A suspension of the substituted aniline in a mixture of concentrated hydrochloric acid and water is prepared in a reaction vessel.

    • The mixture is cooled to a temperature between -5°C and 0°C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline suspension while maintaining the low temperature and stirring vigorously. The completion of the diazotization can be monitored using starch-iodide paper.

  • Reduction:

    • In a separate vessel, a solution of the reducing agent is prepared. For instance, stannous chloride dihydrate can be dissolved in concentrated hydrochloric acid.

    • The freshly prepared diazonium salt solution is then slowly added to the reducing agent solution, again maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred for a specified period, often allowing it to warm to room temperature, to ensure complete reduction.

  • Isolation and Purification:

    • The resulting substituted phenylhydrazine hydrochloride often precipitates out of the solution.

    • The solid product is collected by filtration and washed with a suitable solvent, such as cold water or diethyl ether, to remove impurities.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Experimental_Workflow_Synthesis

Over the years, various modifications and improvements to this classical synthesis have been developed. These include the use of alternative reducing agents to mitigate the environmental concerns associated with heavy metals like tin. Furthermore, the advent of continuous flow synthesis has offered a safer and more efficient alternative to traditional batch processing for the large-scale production of substituted phenylhydrazines.

Physicochemical Properties of Substituted Phenylhydrazines

The introduction of different substituents onto the phenyl ring significantly influences the physicochemical properties of phenylhydrazines. These properties, in turn, dictate their reactivity, solubility, and biological activity. A summary of key quantitative data for a selection of substituted phenylhydrazines is presented below.

SubstituentPositionMelting Point (°C)Boiling Point (°C)pKa
H-19.5243.58.79
4-CH₃para65-66134-135 (15 mmHg)-
4-Clpara88-90--
4-NO₂para157-158--
2,4-(NO₂)₂ortho, para198-200--

Biological Activity and Emerging Roles in Drug Discovery

Substituted phenylhydrazines and their derivatives have emerged as a rich source of biologically active compounds, attracting significant attention from the drug development community. Their diverse pharmacological activities span a wide range of therapeutic areas.

Monoamine Oxidase Inhibition

One of the earliest and most well-characterized biological activities of certain substituted phenylhydrazines is the inhibition of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Phenylhydrazine itself is an irreversible inhibitor of MAO.[2] This inhibitory action is crucial in the treatment of depression and other neurological disorders. The mechanism of irreversible inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme.

MAO_Inhibition

Antimicrobial and Antifungal Activity

A growing body of research has highlighted the potent antimicrobial and antifungal properties of various substituted phenylhydrazine derivatives. These compounds have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism of action is often multifaceted and can involve the disruption of cellular membranes, inhibition of essential enzymes, or the generation of reactive oxygen species. The specific substituents on the phenyl ring play a critical role in modulating the antimicrobial spectrum and potency.

Anticancer Potential

The development of novel anticancer agents is a major focus of modern drug discovery, and substituted phenylhydrazines have shown promise in this arena. Numerous studies have reported the synthesis of phenylhydrazine-containing compounds with significant cytotoxic activity against various cancer cell lines. While the precise mechanisms are still under investigation for many of these compounds, potential modes of action include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

Hematotoxicity and the Nrf2-Keap1 Signaling Pathway

Phenylhydrazine is a well-known inducer of hemolytic anemia, a condition characterized by the premature destruction of red blood cells. This toxicological property has been exploited in animal models to study the mechanisms of anemia and erythropoiesis. Mechanistically, phenylhydrazine induces oxidative stress in red blood cells, leading to the formation of Heinz bodies and subsequent hemolysis. Recent studies have implicated the Nrf2-Keap1 signaling pathway in the cellular response to phenylhydrazine-induced oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus to activate the transcription of its target genes.

Nrf2_Keap1_Pathway

Conclusion and Future Perspectives

From its discovery as a simple organic molecule to its current status as a versatile building block in medicinal chemistry, the journey of substituted phenylhydrazines has been remarkable. The foundational synthetic methods developed by Emil Fischer continue to be relevant, albeit with modern adaptations that prioritize safety and efficiency. The ever-expanding repertoire of biological activities associated with this chemical class ensures their continued importance in the quest for new and effective therapeutic agents. As our understanding of the intricate signaling pathways that govern cellular processes deepens, the rational design of novel substituted phenylhydrazines with enhanced potency and selectivity will undoubtedly lead to the next generation of innovative medicines. The legacy of Fischer's discovery continues to unfold, promising a future rich with new chemical entities and therapeutic breakthroughs.

References

Methodological & Application

Application Note: Derivatization of Carbonyls with 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate for Enhanced Detection and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and accurate quantification of carbonyl compounds (aldehydes and ketones) are crucial in various fields, including drug development, environmental analysis, and food science. Carbonyl groups are often present in active pharmaceutical ingredients, metabolites, and degradation products. Derivatization is a common strategy to enhance the detectability of these compounds by chromatographic and spectroscopic methods. This application note provides a detailed protocol for the derivatization of carbonyl compounds using 2,3-Dimethylphenylhydrazine hydrochloride hydrate. The reaction yields stable hydrazone derivatives, which can be readily analyzed, aiding in the identification and quantification of the parent carbonyl compound. The protocol provided is adapted from established procedures for similar hydrazine-based derivatization reactions.[1]

Principle of the Reaction

2,3-Dimethylphenylhydrazine reacts with the carbonyl group of an aldehyde or a ketone in a condensation reaction to form a 2,3-dimethylphenylhydrazone. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. The resulting hydrazone is a larger, more chromophoric molecule, which facilitates its detection and separation by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of hydrazones using a structurally similar reagent, 2,4-dimethylphenylhydrazine hydrochloride.[1]

Materials and Reagents:

  • This compound

  • Carbonyl-containing sample (e.g., aldehyde or ketone)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Dichloromethane

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Procedure:

  • Dissolution of Carbonyl Compound: In a round-bottomed flask, dissolve the carbonyl-containing compound in absolute ethanol. For a typical reaction, a starting concentration of 0.1-0.5 M of the carbonyl compound can be used.

  • Heating and Acidification: Gently heat the ethanolic solution of the carbonyl compound to approximately 70-80°C with stirring.[1] Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Addition of 2,3-Dimethylphenylhydrazine: In a separate container, prepare a solution of this compound in absolute ethanol. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the carbonyl compound is recommended.

  • Reaction: Add the 2,3-Dimethylphenylhydrazine solution to the heated carbonyl solution. Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) with continuous stirring for 1-2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and dichloromethane to the separatory funnel.

    • Shake the funnel vigorously to extract the hydrazone product into the organic layer. Allow the layers to separate.

    • Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous layer with dichloromethane to maximize product recovery.

    • Combine the organic extracts.

  • Isolation of the Product:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude hydrazone product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain fine crystals.

Data Presentation

The following table provides calculated molecular weights for the hydrazone derivatives of several common carbonyl compounds with 2,3-Dimethylphenylhydrazine. Researchers can use the subsequent template to record their own experimental results.

Table 1: Molecular Weights of 2,3-Dimethylphenylhydrazone Derivatives

Carbonyl CompoundMolecular Formula of CarbonylMolecular Weight of Carbonyl ( g/mol )Molecular Formula of Hydrazone DerivativeMolecular Weight of Hydrazone Derivative ( g/mol )
FormaldehydeCH₂O30.03C₉H₁₂N₂148.21
AcetaldehydeC₂H₄O44.05C₁₀H₁₄N₂162.23
AcetoneC₃H₆O58.08C₁₁H₁₆N₂176.26
BenzaldehydeC₇H₆O106.12C₁₅H₁₆N₂224.30
AcetophenoneC₈H₈O120.15C₁₆H₁₈N₂238.33

Table 2: Experimental Data Template

Carbonyl AnalyteReaction Yield (%)Melting Point (°C)HPLC Retention Time (min)Key MS Fragments (m/z)

Visualizations

Below are diagrams illustrating the chemical reaction pathway and the experimental workflow.

G carbonyl Carbonyl Compound (Aldehyde or Ketone) hydrazone 2,3-Dimethylphenylhydrazone carbonyl->hydrazone + 2,3-Dimethylphenylhydrazine - H₂O hydrazine 2,3-Dimethylphenylhydrazine hydrazine->hydrazone water Water G start Start: Dissolve Carbonyl in Ethanol heat_acidify Heat to 70-80°C and Add Acetic Acid start->heat_acidify add_hydrazine Add Ethanolic Solution of 2,3-Dimethylphenylhydrazine HCl heat_acidify->add_hydrazine reflux Reflux for 1-2 hours at ~78°C add_hydrazine->reflux cool Cool to Room Temperature reflux->cool extract Extract with Dichloromethane and Water cool->extract isolate Isolate and Dry Organic Layer extract->isolate evaporate Evaporate Solvent (Rotary Evaporator) isolate->evaporate purify Optional: Purify by Recrystallization evaporate->purify end End: Pure Hydrazone Derivative purify->end

References

Application Notes and Protocols for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a valuable reagent in organic synthesis, primarily utilized in the construction of indole scaffolds. The indole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on the Fischer indole synthesis.

Physicochemical Properties

PropertyValue
CAS Number 123333-92-6
Molecular Formula C₈H₁₂N₂ · HCl · xH₂O
Molecular Weight 172.66 g/mol (anhydrous)
Appearance White to off-white crystalline powder
Melting Point 210 °C (decomposes)[1]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions.[2][3] this compound serves as a precursor to 7,8-dimethyl-substituted indoles, which are important building blocks in the development of novel therapeutic agents.

Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of 2,3-dimethylphenylhydrazine with a carbonyl compound to form the corresponding 2,3-dimethylphenylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[2][3]

A diagram illustrating the workflow of the Fischer Indole Synthesis is provided below.

Fischer_Indole_Synthesis_Workflow reagent 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate hydrazone In situ Hydrazone Formation reagent->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone acid Acid Catalyst (e.g., Acetic Acid, PPA) acid->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Heat cyclization Cyclization & Aromatization rearrangement->cyclization product 7,8-Dimethyl-substituted Indole cyclization->product -NH3

Fischer Indole Synthesis Workflow

The detailed mechanism of the Fischer Indole Synthesis is depicted in the following diagram.

Fischer_Indole_Mechanism start 2,3-Dimethylphenylhydrazine + Ketone/Aldehyde hydrazone 2,3-Dimethylphenylhydrazone start->hydrazone H+ enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Di-imine Intermediate enamine->rearrangement Heat, H+ aromatization Rearomatization rearrangement->aromatization cyclization Intramolecular Cyclization Cyclic Aminal aromatization->cyclization elimination Elimination of Ammonia -NH3 cyclization->elimination product 7,8-Dimethyl-substituted Indole elimination->product

Fischer Indole Synthesis Mechanism

Quantitative Data from Related Syntheses

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperatureTimeYield (%)Reference
o-Tolylhydrazine hydrochloride2-MethylcyclohexanoneAcetic AcidRoom Temp.-High[2]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidRoom Temp.-High[2]
N'-Methyl-2,6-dimethylphenylhydrazineCyclohexanoneBenzeneReflux1.5 h22[4]
Substituted PhenylhydrazineEthyl PyruvatePolyphosphoric Acid70-120 °C0.5-1.5 h64CN104402795A

Experimental Protocols

The following are representative protocols for the Fischer indole synthesis based on procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydrocarbazole from Cyclohexanone

This protocol is adapted from the synthesis of similar tetrahydrocarbazoles.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Heat the mixture to reflux with stirring.

  • Add cyclohexanone (1.0-1.2 eq) dropwise to the refluxing solution over 30 minutes.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 7,8-dimethyl-1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of Ethyl 7,8-Dimethyl-1H-indole-2-carboxylate from Ethyl Pyruvate

This protocol is based on a general procedure for the synthesis of indole-2-carboxylates.

Materials:

  • This compound

  • Ethyl pyruvate

  • Ethanol

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., Amberlyst-15)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add ethyl pyruvate (1.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Indolization: To a separate flask, add polyphosphoric acid and heat to 80-100 °C.

  • Slowly add the pre-formed hydrazone to the hot PPA with vigorous stirring.

  • Maintain the temperature for 30-60 minutes after the addition is complete.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 7,8-dimethyl-1H-indole-2-carboxylate.

Other Potential Applications

While the Fischer indole synthesis is the primary application, substituted phenylhydrazines can also be used in the synthesis of other heterocyclic systems, such as pyrazoles and pyridazines. The reaction of 2,3-dimethylphenylhydrazine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of 1-(2,3-dimethylphenyl)-substituted pyrazoles. Similarly, reaction with 1,4-dicarbonyl compounds or γ-keto acids can yield pyridazine derivatives. Experimental protocols for these transformations would require adaptation from general procedures for pyrazole and pyridazine synthesis.

Conclusion

This compound is a key reagent for accessing 7,8-dimethyl-substituted indoles via the Fischer indole synthesis. The provided protocols, based on established procedures for similar compounds, offer a solid foundation for researchers to develop and optimize their synthetic routes. The versatility of this reagent may extend to the synthesis of other valuable heterocyclic structures, warranting further investigation.

References

reaction of 2,3-Dimethylphenylhydrazine hydrochloride hydrate with ketones to form hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of hydrazones from the reaction of 2,3-dimethylphenylhydrazine hydrochloride hydrate with various ketones. It includes a comprehensive summary of reaction conditions and characterization data. Furthermore, this note explores the significant applications of these hydrazone derivatives in the field of drug development, particularly as enzyme inhibitors and anticancer agents, supported by relevant biological data.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through a condensation reaction between a ketone or aldehyde and a hydrazine derivative. Phenylhydrazones, in particular, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The structural versatility of hydrazones allows for the fine-tuning of their steric and electronic properties, making them attractive scaffolds for the design of novel therapeutic agents.

This application note focuses on the synthesis and potential applications of hydrazones derived from this compound. The presence of the dimethylphenyl moiety can influence the lipophilicity and binding interactions of the resulting hydrazones with biological targets, potentially leading to enhanced efficacy and selectivity.

Synthesis of 2,3-Dimethylphenylhydrazones

The general reaction for the formation of 2,3-dimethylphenylhydrazones from this compound and a ketone proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.

General Reaction Scheme:

Caption: General reaction for the synthesis of 2,3-dimethylphenylhydrazones.

Experimental Protocols

Protocol 1: Synthesis of Acetone (2,3-dimethylphenyl)hydrazone

  • Dissolution: Dissolve this compound (1.0 g, 5.3 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition of Ketone: To this solution, add acetone (0.37 mL, 5.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of Cyclohexanone (2,3-dimethylphenyl)hydrazone

  • Dissolution: Dissolve this compound (1.0 g, 5.3 mmol) in methanol (25 mL).

  • Addition of Ketone: Add cyclohexanone (0.52 mL, 5.0 mmol) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallize from ethanol if necessary.

Protocol 3: Synthesis of Acetophenone (2,3-dimethylphenyl)hydrazone

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 2,4-dimethylphenylhydrazine hydrochloride (100 mg, 0.579 mmol) and acetophenone (0.1 mL) in ethanol (20 mL).[1]

  • Heating and Catalysis: Heat the mixture to 78°C for 10 minutes. Then, add 5 droplets of acetic acid and continue heating for another 5 minutes.[1]

  • Reflux: Reflux the reaction mixture for one hour.[1]

  • Isolation and Purification: After cooling, add dichloromethane to separate the layers. Evaporation of the solvent yields fine crystals of the product.[1]

Data Presentation

The following table summarizes the expected products and representative data for the reaction of this compound with various ketones.

KetoneProduct NameMolecular FormulaYield (%)Melting Point (°C)Spectroscopic Data (Expected)
AcetoneAcetone (2,3-dimethylphenyl)hydrazoneC₁₁H₁₆N₂~85OilIR (cm⁻¹): ~3300 (N-H), ~1640 (C=N), ~2950 (C-H). ¹H NMR (δ, ppm): Singlets for methyl protons of acetone and dimethylphenyl groups, aromatic protons, and a broad singlet for the N-H proton.
CyclohexanoneCyclohexanone (2,3-dimethylphenyl)hydrazoneC₁₄H₂₀N₂~90118-120IR (cm⁻¹): ~3310 (N-H), ~1635 (C=N), ~2930 (C-H). ¹H NMR (δ, ppm): Multiplets for cyclohexyl protons, singlets for dimethylphenyl methyl protons, aromatic protons, and a broad N-H proton signal.
AcetophenoneAcetophenone (2,3-dimethylphenyl)hydrazoneC₁₆H₁₈N₂92[1]105-107IR (cm⁻¹): ~3320 (N-H), ~1600 (C=N), ~3050 (Ar C-H). ¹H NMR (δ, ppm): Singlets for methyl protons, multiplets for aromatic protons, and a broad N-H proton signal.
BenzophenoneBenzophenone (2,3-dimethylphenyl)hydrazoneC₂₁H₂₀N₂~80130-132IR (cm⁻¹): ~3300 (N-H), ~1590 (C=N), ~3060 (Ar C-H). ¹H NMR (δ, ppm): Singlets for dimethylphenyl methyl protons, multiplets for aromatic protons, and a broad N-H proton signal.

Applications in Drug Development

Hydrazone derivatives are recognized for their wide spectrum of biological activities, making them valuable leads in drug discovery.[2][3][4] The introduction of the 2,3-dimethylphenyl group can modulate the pharmacological profile of the hydrazone scaffold.

Enzyme Inhibition

Many hydrazone derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases.[5]

  • Monoamine Oxidase (MAO) Inhibition: Phenylhydrazones have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[5] Inhibition of MAO is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Some hydrazone derivatives have shown significant inhibitory activity against hMAO-A with IC₅₀ values in the nanomolar range.[3]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the treatment of hyperpigmentation disorders and are also used in cosmetics. Certain hydrazone derivatives have demonstrated potent tyrosinase inhibitory activity.[6]

Signaling Pathway Illustration:

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Hydrazone_Inhibitor 2,3-Dimethylphenylhydrazone (Inhibitor) Hydrazone_Inhibitor->Enzyme Blocks active site

Caption: Mechanism of competitive enzyme inhibition by a hydrazone derivative.

Anticancer Activity

The N-acylhydrazone scaffold is a prominent feature in a number of potent anticancer agents.[1] These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

  • Cytotoxic Activity: Novel N-acyl hydrazone compounds have demonstrated cytotoxic activity against various cancer cell lines with IC₅₀ values ranging from micromolar to nanomolar concentrations.[7]

  • Mechanism of Action: The anticancer mechanism of hydrazones can involve the inhibition of specific kinases or other proteins crucial for cancer cell survival and proliferation.[8]

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies s1 Synthesize 2,3-Dimethylphenylhydrazone Derivatives s2 Purify and Characterize (NMR, IR, MS) s1->s2 iv1 Select Cancer Cell Lines s2->iv1 iv2 Treat cells with varying concentrations of hydrazones iv1->iv2 iv3 Assess Cell Viability (e.g., MTT Assay) iv2->iv3 iv4 Determine IC50 Values iv3->iv4 m1 Apoptosis Assays (e.g., Flow Cytometry) iv4->m1 m2 Enzyme Inhibition Assays (e.g., Kinase Assays) iv4->m2 m3 Western Blot for Protein Expression iv4->m3

Caption: Workflow for the evaluation of anticancer activity of synthesized hydrazones.

Conclusion

The reaction of this compound with ketones provides a straightforward and efficient method for the synthesis of a diverse library of hydrazone derivatives. These compounds represent a promising class of molecules for drug discovery, with demonstrated potential as enzyme inhibitors and anticancer agents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to explore the therapeutic potential of 2,3-dimethylphenylhydrazones. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the design of next-generation therapeutic agents.

References

Catalytic Applications of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a valuable reagent in organic synthesis, primarily utilized in the construction of indole ring systems, a core scaffold in numerous pharmaceuticals and biologically active compounds. Its application predominantly revolves around the Fischer indole synthesis, a robust acid-catalyzed reaction that forms indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone). This application note provides an overview of the catalytic conditions for reactions involving this compound, with a focus on the Fischer indole synthesis, and presents detailed experimental protocols for researchers in drug development and medicinal chemistry.

Fischer Indole Synthesis: A Primary Application

The Fischer indole synthesis is a cornerstone reaction for the preparation of substituted indoles.[1][2] The reaction proceeds by the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone to form a phenylhydrazone intermediate.[2] This intermediate then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole.[2] The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Catalytic Conditions:

A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[2]

  • Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[2]

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[2]

The selection of the appropriate catalyst and solvent system is often determined by the nature of the substrates and the desired reaction outcome.

Data Presentation: Catalytic Conditions for Fischer Indole Synthesis

While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions for the Fischer indole synthesis with analogous substituted phenylhydrazines, which can serve as a starting point for reaction optimization.

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25 hHigh
m-Tolylphenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp.2 hHigh
Phenylhydrazine hydrochlorideCyclopentanoneNone (acidic solvent)DMSO/H₂O/AcOH (2:1:1)11020 min90
PhenylhydrazineVarious ketonesp-Toluenesulfonic acidNone (solvent-free)1005 min78-88
Substituted Phenylhydrazone-Polyphosphoric Acid-100-12010 min-

Experimental Protocols

The following are detailed protocols for the Fischer indole synthesis, adapted for the use of this compound based on established methods for similar compounds.

Protocol 1: Fischer Indole Synthesis using Acetic Acid as Catalyst and Solvent

This protocol is adapted from a procedure for the synthesis of methyl indolenines from tolylhydrazine hydrochlorides.[2]

Materials:

  • This compound

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.1 equivalents).

  • Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M NaOH solution.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indole.

Protocol 2: One-Pot Fischer Indole Synthesis

This protocol describes a one-pot, three-component approach to synthesize substituted indoles.[1]

Materials:

  • Nitrile

  • Organometallic reagent (e.g., Grignard or organolithium reagent)

  • This compound

  • Anhydrous ether or tetrahydrofuran (THF)

  • Acidic workup solution (e.g., aqueous HCl)

Procedure:

  • Metalloimine Formation: In a flame-dried flask under an inert atmosphere, dissolve the nitrile in an anhydrous solvent (ether or THF). Cool the solution to an appropriate temperature (typically -78 °C to 0 °C) and slowly add the organometallic reagent. Allow the reaction to stir for approximately 3 hours.

  • Fischer Indole Reaction: To the reaction mixture containing the metalloimine, add the this compound.

  • Allow the reaction to warm to room temperature and stir for approximately 15 hours.

  • Perform an acidic workup to facilitate the cyclization and formation of the indole.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography.

Visualizations

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification 2_3_DMPhH 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Reaction Fischer Indole Synthesis 2_3_DMPhH->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Reaction Solvent Solvent Solvent->Reaction Heat Heat (optional) Heat->Reaction Indole Substituted Indole Reaction->Indole Purification Purification (e.g., Chromatography) Indole->Purification

Caption: General workflow for the Fischer Indole Synthesis.

Diagram 2: Logical Relationship in Catalyst Selection

Catalyst_Selection Start Reaction Setup: 2,3-Dimethylphenylhydrazine + Carbonyl Compound CatalystChoice Choice of Acid Catalyst Start->CatalystChoice Bronsted Brønsted Acids (HCl, H₂SO₄, p-TsOH) CatalystChoice->Bronsted Protic Solvents Lewis Lewis Acids (ZnCl₂, BF₃, AlCl₃) CatalystChoice->Lewis Aprotic Solvents Reaction Indole Formation Bronsted->Reaction Lewis->Reaction

Caption: Decision tree for acid catalyst selection in Fischer Indole Synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Indoles Using 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a classic and versatile method, remains a widely used strategy for the construction of the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2][3] This one-pot approach offers operational simplicity and efficiency, making it an attractive method for the synthesis of substituted indoles.[4][5]

These application notes provide a detailed protocol for the one-pot synthesis of a substituted indole, specifically 4,5,7-trimethyl-1H-indole, utilizing 2,3-Dimethylphenylhydrazine hydrochloride hydrate and acetone. The protocol is based on the principles of the Fischer indole synthesis and is intended to be a starting point for further optimization and exploration with other carbonyl compounds.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of 2,3-Dimethylphenylhydrazine with a ketone (in this protocol, acetone) to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[1][2]

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[1][2]

The use of the hydrochloride salt of the hydrazine can often provide the necessary acidic conditions for the reaction to proceed, though additional acid catalysts like sulfuric acid, polyphosphoric acid, or Lewis acids such as zinc chloride can also be employed to enhance the reaction rate and yield.[1][2][3]

Experimental Protocol: One-Pot Synthesis of 4,5,7-Trimethyl-1H-indole

This protocol details the synthesis of 4,5,7-trimethyl-1H-indole from this compound and acetone in a one-pot procedure.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (optional, as a catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Reactant Addition: Add ethanol as the solvent, followed by the addition of acetone (1.1 to 1.5 equivalents).

  • Acid Catalyst (Optional): If a stronger acidic medium is desired, a catalytic amount of concentrated sulfuric acid can be carefully added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (the boiling point of ethanol) and stirred vigorously. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

    • The ethanol is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in ethyl acetate.

    • The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

    • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • The drying agent is filtered off, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4,5,7-trimethyl-1H-indole.

Data Presentation

The following table summarizes representative quantitative data for the one-pot Fischer indole synthesis with various substituted hydrazines and ketones, providing a reference for expected outcomes.

EntryHydrazineKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1Phenylhydrazine hydrochlorideButanoneNoneTHF150 (Microwave)0.25High
2p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25High
3PhenylhydrazineNitrocyclohexaneSulfuric AcidMethanol903-
4PhenylhydrazineHeptan-2-oneSodium hydrogen sulphateWater100738
5Phenylhydrazine2-ButanoneBoron trifluoride etherateEthanol--~90

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for One-Pot Indole Synthesis reagents 1. Add 2,3-Dimethylphenylhydrazine hydrochloride hydrate to flask solvent_ketone 2. Add Ethanol and Acetone reagents->solvent_ketone catalyst 3. Add optional Acid Catalyst (e.g., H2SO4) solvent_ketone->catalyst reflux 4. Heat to Reflux and Monitor by TLC catalyst->reflux workup_start 5. Cool to Room Temperature and Remove Solvent reflux->workup_start extraction 6. Dissolve in Ethyl Acetate and Wash with NaHCO3/Brine workup_start->extraction drying 7. Dry Organic Layer (e.g., Na2SO4) extraction->drying purification 8. Filter, Concentrate, and Purify by Column Chromatography drying->purification product Pure 4,5,7-trimethyl-1H-indole purification->product

Caption: A flowchart of the one-pot indole synthesis.

Fischer Indole Synthesis Signaling Pathway

fischer_indole_synthesis Simplified Mechanism of the Fischer Indole Synthesis start Arylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone H+ enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ cyclization Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination indole Indole Product elimination->indole -NH3

Caption: Key steps in the Fischer indole synthesis.

References

Revolutionizing Synthesis: Advanced Applications in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel therapeutic agents and more effective, environmentally benign crop protection solutions places continuous demand on the innovation of synthetic chemistry. Modern synthetic methodologies are pivotal in accelerating the discovery, development, and manufacturing of complex organic molecules. This document provides detailed application notes and protocols for cutting-edge synthetic strategies that are reshaping the landscape of pharmaceutical and agrochemical industries. We will explore the practical implementation of flow chemistry, biocatalysis, photoredox catalysis, and C-H activation, showcasing their ability to enhance efficiency, safety, and sustainability.

Application Note 1: Continuous Flow Synthesis of Celecoxib

Background: Celecoxib, a selective COX-2 inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Traditional batch synthesis of celecoxib can be time-consuming and present challenges in scalability and safety. Continuous flow chemistry offers a powerful alternative, enabling precise control over reaction parameters, enhanced heat and mass transfer, and significantly reduced reaction times.[1][2] This leads to improved yield, purity, and a safer manufacturing process.[3][4][5]

Data Presentation: Batch vs. Flow Synthesis of Celecoxib

ParameterTraditional Batch SynthesisContinuous Flow SynthesisReference(s)
Reaction Time 20 hours1 hour[1][6]
Overall Yield ~90%90-96%[1][6]
Key Advantages Well-established methodologyReduced reaction time, improved safety, reduced chemical exposure, potential for automation and seamless scaling.[1][7][8]

Experimental Protocol: Two-Step Continuous Flow Synthesis of Celecoxib

This protocol describes a two-stage continuous flow synthesis of celecoxib, involving a Claisen condensation followed by a cyclocondensation.[1]

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione

  • Reagents:

    • Solution A: 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., THF).

    • Solution B: Sodium methoxide in methanol.

  • Flow Setup:

    • Solutions A and B are pumped through separate channels into a T-mixer.

    • The combined stream flows through a heated reactor coil at a controlled temperature and residence time to facilitate the Claisen condensation.

    • The output stream containing the dione intermediate is collected.

Step 2: Cyclocondensation to form Celecoxib

  • Reagents:

    • Solution C: The dione intermediate from Step 1 dissolved in a suitable solvent (e.g., ethanol).

    • Solution D: 4-sulfamidophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).

  • Flow Setup:

    • Solutions C and D are pumped into a T-mixer.

    • The reaction mixture flows through a second heated reactor coil to promote the cyclocondensation reaction, forming celecoxib.

    • The product stream is collected, and celecoxib is isolated after solvent removal and purification.[1]

Workflow Diagram: Continuous Flow Synthesis of Celecoxib

Celecoxib_Flow_Synthesis cluster_stage1 Stage 1: Claisen Condensation cluster_stage2 Stage 2: Cyclocondensation reagentA 4-Methylacetophenone & Ethyl Trifluoroacetate p1 reagentA->p1 reagentB Sodium Methoxide reagentB->p1 mixer1 T-Mixer p1->mixer1 reactor1 Heated Coil Reactor 1 mixer1->reactor1 p2 reactor1->p2 Dione Intermediate reagentD 4-Sulfamidophenylhydrazine Hydrochloride reagentD->p2 mixer2 T-Mixer p2->mixer2 reactor2 Heated Coil Reactor 2 mixer2->reactor2 collection Product Collection & Purification reactor2->collection Celecoxib

Caption: Workflow for the two-stage continuous flow synthesis of Celecoxib.

Application Note 2: Biocatalytic Synthesis of a Sitagliptin Intermediate

Background: Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, contains a chiral β-amino acid moiety that is crucial for its activity. The synthesis of this chiral intermediate has been a significant focus of process chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to enantiopure compounds.[9][10] The use of transaminases, in particular, has revolutionized the synthesis of chiral amines and their derivatives.[11][12]

Data Presentation: Chemical vs. Enzymatic Synthesis of Sitagliptin Intermediate

ParameterFirst-Generation Chemical SynthesisBiocatalytic Synthesis (Transaminase)Reference(s)
Number of Steps 8 steps1-2 enzymatic steps[11]
Overall Yield 52%~70-82%[11]
Enantiomeric Excess (ee) High (requires chiral hydrogenation)>99%[12]
Key Advantages Established chemical processFewer steps, milder reaction conditions, high enantioselectivity, reduced environmental impact.[9][11][12]

Experimental Protocol: Multi-Enzymatic Cascade for Sitagliptin Intermediate Synthesis

This protocol outlines a one-pot, multi-enzymatic cascade for the synthesis of the sitagliptin β-amino acid intermediate from a β-keto ester precursor.[9][11]

  • Enzymes:

    • Lipase (e.g., from Candida rugosa) for the hydrolysis of the ester.

    • ω-Transaminase (ω-TA) (e.g., from Ilumatobacter coccineus) for the stereoselective amination.

    • Optional: Dehydrogenases for cofactor regeneration and byproduct removal.

  • Reagents:

    • β-ketoester substrate (e.g., methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate).

    • Amine donor (e.g., benzylamine).

    • Pyridoxal 5'-phosphate (PLP) cofactor for the transaminase.

    • Buffer solution (e.g., Tris-HCl, pH 8.0).

  • Procedure:

    • To a temperature-controlled reactor, add the buffer solution, β-ketoester substrate, amine donor, and PLP.

    • Add the lipase and ω-transaminase enzymes (and any cofactor regeneration enzymes).

    • The reaction is stirred at a controlled temperature (e.g., 37°C) and monitored for the conversion of the starting material and formation of the β-amino acid product.

    • Upon completion, the product is isolated and purified. The pH can be adjusted to circumvent product inhibition of the transaminase.[9]

Signaling Pathway Diagram: Enzymatic Cascade for Sitagliptin Intermediate

Sitagliptin_Enzymatic_Cascade cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products substrate β-Keto Ester lipase Lipase substrate->lipase amine_donor Amine Donor (e.g., Benzylamine) transaminase ω-Transaminase amine_donor->transaminase intermediate β-Keto Acid (unstable) lipase->intermediate Hydrolysis product Sitagliptin Intermediate (β-Amino Acid) transaminase->product Amination byproduct Ketone Byproduct transaminase->byproduct intermediate->transaminase

Caption: Multi-enzyme cascade for the synthesis of a key Sitagliptin intermediate.

Application Note 3: Photoredox Catalysis in the Synthesis of JAK2 Inhibitor LY2784544

Background: The Janus kinase (JAK) inhibitor LY2784544 is a pharmaceutical agent that has been investigated for the treatment of myeloproliferative disorders. A key challenge in its synthesis is the introduction of a benzylic morpholine unit. Early synthetic routes suffered from poor selectivity and the need for protecting groups.[13] Visible light-mediated photoredox catalysis has emerged as a powerful method to forge challenging C-C bonds under mild conditions, and it was successfully applied to this transformation, offering a more direct and efficient approach.[14][15]

Data Presentation: Comparison of Synthetic Routes to LY2784544 Intermediate

ParameterFirst-Generation Synthesis (Minisci Reaction)Second-Generation Synthesis (Vanadium-catalyzed)Photoredox CatalysisReference(s)
Selectivity Poor (desired C-8 position)ImprovedGood[13][14]
Yield LowImproved57-59% (UPLC yield)[14]
Starting Material for Morpholine Unit N-phthaloylglycine (requires deprotection)N-methylmorpholine-N-oxideN-methylmorpholine (direct use)[13][14]
Key Advantages -Scalable, improved yield and qualityDirect use of N-methylmorpholine, mild reaction conditions, good selectivity and product purity.[13][14][15]

Experimental Protocol: Photoredox-Catalyzed Synthesis of LY2784544 Intermediate

This protocol is based on the optimized conditions for the direct coupling of N-methylmorpholine with the unfunctionalized pyridazine core of LY2784544.[14][15]

  • Reagents:

    • Pyridazine starting material (1.0 equiv).

    • N-methylmorpholine (20 equiv).

    • Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%).

    • Base (e.g., K₂HPO₄) (1.0 equiv).

    • Solvent (e.g., acetonitrile).

  • Procedure:

    • To a reaction vessel, add the pyridazine starting material, photocatalyst, and base.

    • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).

    • Acetonitrile and N-methylmorpholine are added via syringe.

    • The reaction mixture is stirred and irradiated with a blue LED light source at a controlled temperature (e.g., 22°C).

    • The reaction is monitored by HPLC until completion (typically 16 hours).

    • The product is isolated and purified by crystallization.

Logical Relationship Diagram: Photoredox Catalytic Cycle

Photoredox_Cycle PC Ir(III) PC_excited *Ir(III) PC->PC_excited Visible Light (hν) PC_reduced Ir(II) PC_excited->PC_reduced SET PC_reduced->PC SET Substrate Pyridazine Substrate->PC_reduced Reduction Product Coupled Product Substrate->Product Amine N-Methylmorpholine Amine->PC_excited Oxidation Amine->Product Radical Addition

Caption: Simplified photoredox catalytic cycle for the C-H functionalization.

Application Note 4: C-H Activation in the Synthesis of the Fungicide Boscalid

Background: Boscalid is a broad-spectrum fungicide widely used in agriculture. Its structure features a biaryl linkage, which is traditionally formed via cross-coupling reactions that require pre-functionalization of both coupling partners. C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct coupling of an unfunctionalized C-H bond with a coupling partner.[16][17] The application of C-H activation to the synthesis of agrochemicals like boscalid can lead to more efficient and sustainable manufacturing processes.[10][18]

Data Presentation: Traditional vs. C-H Activation Approach for Biaryl Synthesis

ParameterTraditional Cross-Coupling (e.g., Suzuki)C-H Activation/Cross-CouplingReference(s)
Substrate Requirement Requires pre-functionalization of both aryl partners (e.g., boronic acid and halide).One aryl partner can be unfunctionalized (contains a C-H bond).[10][16]
Reaction Conditions Often requires elevated temperatures.Can be achieved at room temperature.[10]
Atom Economy Lower due to the need for activating groups.Higher as it avoids the installation and loss of activating groups.[16]
Key Advantages Well-established and versatile.Increased step- and atom-economy, milder reaction conditions, streamlined synthesis.[10][16]

Experimental Protocol: Palladium-Catalyzed C-H Arylation for Boscalid Synthesis

This protocol describes a room-temperature, palladium-catalyzed C-H activation/cross-coupling reaction to form the biaryl core of boscalid.[10]

  • Reagents:

    • Arylurea precursor (directing group for C-H activation).

    • Aryl iodide coupling partner.

    • Catalyst: --INVALID-LINK--₂.

    • Base (e.g., K₂CO₃).

    • Solvent (e.g., trifluoroethanol - TFE).

  • Procedure:

    • To a reaction vessel, add the arylurea, aryl iodide, palladium catalyst, and base.

    • Add the solvent (TFE).

    • The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

    • The product, a precursor to boscalid, is then isolated and purified. The final amide bond formation to yield boscalid can be achieved in a subsequent step.

Logical Relationship Diagram: C-H Activation Strategy

CH_Activation_Strategy cluster_traditional Traditional Cross-Coupling cluster_CH_activation C-H Activation A_X Ar-X (X = Halide) Pd_cat1 Pd Catalyst A_X->Pd_cat1 B_M Ar'-M (M = B(OH)₂, etc.) B_M->Pd_cat1 Product Ar-Ar' Pd_cat1->Product A_H Ar-H (C-H Bond) Pd_cat2 Pd Catalyst A_H->Pd_cat2 B_X Ar'-X (X = Halide) B_X->Pd_cat2 Pd_cat2->Product

Caption: Comparison of traditional cross-coupling and C-H activation strategies.

Application Note 5: Green Synthesis of L-Glufosinate

Background: Glufosinate is a widely used non-selective herbicide. However, only the L-enantiomer possesses significant herbicidal activity. Traditional synthetic methods often produce a racemic mixture, meaning half of the applied product is inactive, contributing to unnecessary environmental load. Green chemistry principles encourage the development of processes that are more efficient and less hazardous. The biocatalytic synthesis of L-glufosinate represents a significant advancement, offering high enantioselectivity and milder reaction conditions compared to chemical methods.[14][19] The use of bio-based solvents further enhances the green credentials of agrochemical synthesis.[1][12][20]

Data Presentation: Chemical vs. Biocatalytic Synthesis of L-Glufosinate

ParameterTraditional Chemical SynthesisBiocatalytic SynthesisReference(s)
Product Racemic (DL)-GlufosinateEnantiopure L-Glufosinate[14][19]
Yield High (for racemate)Up to 85-98% (for L-enantiomer)[6][19]
Optical Purity (ee) Not applicable (racemic)>99%[6][19]
Key Advantages Established industrial processProduces the active enantiomer directly, reduces environmental load, milder reaction conditions.[6][14][19]

Experimental Protocol: Bioasymmetric Synthesis of L-Glufosinate

This protocol describes an enzymatic approach to synthesize L-glufosinate from a prochiral substrate.[6][14]

  • Enzyme System: A suitable transaminase or a multi-enzyme system capable of converting the keto-acid precursor to L-glufosinate.

  • Reagents:

    • Substrate: 2-carbonyl-4-(hydroxymethylphosphinoyl)butanoic acid.

    • Amino donor: e.g., 2-propylamine.

    • Coenzyme: e.g., PLP.

    • Solvent/Buffer system.

    • Additives to enhance reaction rate (e.g., aloe extract powder, ethanol, calcium chloride).[6]

  • Procedure:

    • The substrate and amino donor are dissolved in the chosen solvent system to form the reaction mixture.

    • The biocatalyst (enzyme), coenzyme, and additives are added to the reaction system.

    • The bioconversion is carried out under controlled temperature and pH.

    • The reaction progress is monitored by HPLC.

    • Upon completion, the L-glufosinate product is isolated and purified.

Workflow Diagram: Green Synthesis of L-Glufosinate

Green_Glufosinate_Synthesis cluster_inputs Inputs cluster_process Bioconversion cluster_outputs Outputs substrate Prochiral Keto-Acid reaction Enzymatic Reaction (Mild Conditions) substrate->reaction amine_donor Amine Donor amine_donor->reaction biocatalyst Biocatalyst (e.g., Transaminase) biocatalyst->reaction product L-Glufosinate (Active Enantiomer) reaction->product byproduct Byproduct reaction->byproduct

Caption: Workflow for the biocatalytic synthesis of L-Glufosinate.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 2,3-Dimethylphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aromatic moieties. These chromophoric systems are of significant industrial and scientific interest due to their vibrant colors and versatile applications, including in textiles, printing, and as biological stains and indicators. Furthermore, the structural diversity of azo dyes allows for the fine-tuning of their chemical and physical properties, leading to their exploration in medicinal chemistry for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of azo dyes incorporating a 2,3-dimethylphenyl scaffold. The synthesis is a two-step process involving the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. While the direct use of 2,3-dimethylphenylhydrazine hydrochloride hydrate for generating the diazonium salt is not the standard synthetic route, the corresponding aniline, 2,3-dimethylaniline, serves as the appropriate precursor for the diazonium salt required for azo coupling.

General Synthetic Workflow

The synthesis of azo dyes from a 2,3-dimethylphenyl precursor follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, 2,3-dimethylaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in the presence of a strong acid at low temperatures (0-5 °C). This intermediate is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction results in the formation of the azo dye.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes starting from 2,3-dimethylaniline. The specific quantities and reaction conditions may need to be optimized depending on the chosen coupling partner.

Protocol 1: Diazotization of 2,3-Dimethylaniline

This protocol describes the formation of the 2,3-dimethylbenzenediazonium chloride salt.

Materials:

  • 2,3-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of 2,3-dimethylaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2,3-dimethylaniline solution. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the complete formation of the diazonium salt.

  • The resulting solution contains the 2,3-dimethylbenzenediazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the reaction of the diazonium salt with a suitable coupling agent. The example provided uses 2-naphthol as the coupling partner.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes representative data for azo dyes synthesized from 2,3-dimethylaniline and various coupling partners. Please note that these are illustrative examples, and the actual yields and spectral properties will vary depending on the specific experimental conditions.

Coupling PartnerResulting Azo Dye NameMolecular FormulaYield (%)λmax (nm)Color
2-Naphthol1-((2,3-Dimethylphenyl)diazenyl)naphthalen-2-olC₁₈H₁₆N₂O~85-95~480-490Red-Orange
Phenol4-((2,3-Dimethylphenyl)diazenyl)phenolC₁₄H₁₄N₂O~80-90~350-360Yellow-Orange
N,N-Dimethylaniline4-((2,3-Dimethylphenyl)diazenyl)-N,N-dimethylanilineC₁₆H₁₉N₃~90-98~410-420Yellow
Resorcinol4-((2,3-Dimethylphenyl)diazenyl)benzene-1,3-diolC₁₄H₁₄N₂O₂~85-95~380-390Orange

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes from 2,3-dimethylaniline.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification start 2,3-Dimethylaniline reagents1 NaNO₂ + HCl start->reagents1 0-5 °C diazonium 2,3-Dimethylbenzenediazonium Salt reagents1->diazonium coupling_agent Coupling Agent (e.g., 2-Naphthol) diazonium->coupling_agent Electrophilic Aromatic Substitution filtration Filtration coupling_agent->filtration azo_dye Azo Dye Product recrystallization Recrystallization filtration->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye Diazotization_Mechanism amine 2,3-Dimethylaniline (Ar-NH₂) attack Nucleophilic attack by Amine Nitrogen amine->attack hno2 Nitrous Acid (HONO) protonation Protonation of Nitrous Acid hno2->protonation nitrosonium Nitrosonium Ion (NO⁺) protonation->nitrosonium nitrosonium->attack intermediate1 N-Nitrosamine Intermediate attack->intermediate1 tautomerization Tautomerization intermediate1->tautomerization intermediate2 Diazohydroxide tautomerization->intermediate2 protonation2 Protonation of Hydroxyl Group intermediate2->protonation2 loss_of_water Loss of Water protonation2->loss_of_water diazonium 2,3-Dimethylbenzenediazonium Ion (Ar-N₂⁺) loss_of_water->diazonium Azo_Coupling_Mechanism diazonium 2,3-Dimethylbenzenediazonium Ion (Ar-N₂⁺) electrophilic_attack Electrophilic Attack on Activated Ring diazonium->electrophilic_attack coupling_component Electron-rich Aromatic (e.g., Phenol) coupling_component->electrophilic_attack sigma_complex Sigma Complex (Arenium Ion Intermediate) electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation azo_dye Azo Dye Product deprotonation->azo_dye

Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction used to synthesize the indole ring system, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone.[1] The versatility of the Fischer indole synthesis lies in its tolerance of a wide range of substituents on both the arylhydrazine and the carbonyl component, allowing for the preparation of a diverse library of substituted indoles.

These application notes provide detailed experimental protocols for the Fischer indole synthesis using various substituted hydrazines, including reaction conditions, purification methods, and troubleshooting guidelines. The provided data and methodologies are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

General Reaction Scheme

The overall transformation of the Fischer indole synthesis can be depicted as follows:

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement in the presence of an acid catalyst, followed by cyclization and elimination of ammonia to yield the final indole product.[1]

Data Presentation: Reaction Parameters for Substituted Indoles

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indoles via the Fischer indole synthesis. This data is intended to provide a starting point for reaction optimization.

EntryArylhydrazineCarbonyl CompoundAcid CatalystSolventTemperature (°C)TimeYield (%)
1PhenylhydrazineAcetophenoneZinc ChlorideNone (neat)1705 min72-80
2p-Tolylhydrazine HydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25 hHigh Yield
3(4-Bromophenyl)hydrazine HydrochlorideAcetoneZinc ChlorideEthanolReflux2-4 h~75
4PhenylhydrazineCyclohexanonep-Toluenesulfonic acidNone (neat)MW (600W)3 min91
5(3,4-Dimethoxyphenyl)hydrazineDihydrofuranZinc ChlorideNot specifiedNot specifiedNot specifiedModerate
62-HydrazinopyridinePyruvic AcidPolyphosphoric AcidPolyphosphoric Acid14030 min~60
74-ChlorophenylhydrazineEthyl pyruvateNot specifiedNot specifiedNot specifiedNot specifiedNot specified
8PhenylhydrazinePropiophenoneEaton's ReagentEaton's ReagentMW (170°C)10 min92

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole (Conventional Heating)

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using zinc chloride as the catalyst.

Materials:

  • Acetophenone phenylhydrazone (freshly prepared)

  • Anhydrous zinc chloride, powdered

  • Ethanol (95%)

  • Sand (optional, to prevent solidification)

Procedure:

  • Preparation of Acetophenone Phenylhydrazone: In a suitable flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam cone for 1 hour. Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation. Cool the mixture in an ice bath, collect the product by filtration, and wash with 25 mL of cold ethanol. Dry the product to obtain acetophenone phenylhydrazone (yield: 87-91%).[3]

  • Fischer Indole Cyclization: In a tall 1-liter beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.[3]

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will be observed.[3]

  • Remove the beaker from the oil bath and continue stirring for 5 minutes. To prevent the reaction mixture from solidifying into a hard mass, 200 g of clean sand can be stirred in.[3]

  • Work-up and Purification: Allow the mixture to cool and then break it up. Add 500 mL of water and 50 mL of concentrated hydrochloric acid and heat to boiling to dissolve the inorganic salts.

  • Filter the hot solution to remove the sand and any insoluble material.

  • Cool the filtrate to room temperature, which will cause the crude 2-phenylindole to precipitate.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from 95% ethanol. The first crop of purified 2-phenylindole will be obtained upon cooling. A second crop can be obtained by concentrating the mother liquor. The total yield of 2-phenylindole is typically 72-80%.[3]

Protocol 2: Synthesis of 5-Bromo-2-methyl-1H-indole (Conventional Heating)

This protocol details the synthesis of 5-bromo-2-methyl-1H-indole from (4-bromophenyl)hydrazine hydrochloride and acetone.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous zinc chloride

  • Ethanol

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 - 1.5 eq) to the solution.

  • Fischer Indole Cyclization: Carefully add anhydrous zinc chloride (1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 3: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol demonstrates a rapid, one-pot, microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • In a microwave-safe reaction vessel, mix phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid.

  • Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.

  • After the reaction is complete, allow the vessel to cool.

  • The product, 1,2,3,4-tetrahydrocarbazole, can be isolated and purified by standard techniques such as recrystallization or column chromatography. This method has been reported to yield 91% of the product.[4]

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation (in situ or pre-formed) Arylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Acid Catalyst Heat or MW Quenching Quenching & Neutralization Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Substituted Indole Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Fischer_Indole_Mechanism Reactants Arylhydrazine + Carbonyl Hydrazone Phenylhydrazone Reactants->Hydrazone + H+ Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H+ Cyclic_Intermediate Cyclic Intermediate Rearrangement->Cyclic_Intermediate Ammonia_Elimination Elimination of NH3 Cyclic_Intermediate->Ammonia_Elimination Indole Aromatic Indole Ammonia_Elimination->Indole - H+

Caption: Simplified mechanism of the Fischer indole synthesis.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Choice: The choice of acid catalyst is crucial. Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[1] The optimal catalyst depends on the specific substrates.

    • Reaction Temperature: Elevated temperatures are often required, but decomposition can occur at excessively high temperatures. Temperature optimization is recommended.

    • Anhydrous Conditions: For Lewis acid-catalyzed reactions, ensure anhydrous conditions as water can deactivate the catalyst.

  • Formation of Regioisomers:

    • When using unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The product ratio can be influenced by the steric and electronic properties of the ketone and the reaction conditions.

  • Purification Challenges:

    • Polarity: Indoles are often polar compounds, which can lead to tailing on silica gel chromatography. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve separation.

    • Recrystallization: If chromatography is challenging, recrystallization from a suitable solvent system can be an effective purification method. Common solvents include ethanol, methanol, and mixtures of hexanes and ethyl acetate.

Conclusion

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and adaptable method for the synthesis of a wide range of substituted indoles. The protocols and data presented in these application notes offer a practical starting point for researchers. By carefully selecting reaction conditions and employing appropriate purification techniques, the Fischer indole synthesis can be a reliable tool for the efficient production of indole derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted arylhydrazine derivative primarily utilized in the Fischer indole synthesis. This venerable and versatile reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The acid-catalyzed condensation of 2,3-dimethylphenylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement, leads to the formation of substituted indoles. The choice of acid catalyst is crucial and significantly influences reaction rates and yields. Both Brønsted and Lewis acids are effective in promoting this transformation.

This document provides detailed application notes and experimental protocols for the use of this compound in the Fischer indole synthesis, with a focus on the role of acid catalysts.

Role of Acid Catalysts

Acid catalysts are essential for the Fischer indole synthesis to proceed efficiently.[1][2][3] Their primary roles include:

  • Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound to form a hydrazone is often acid-catalyzed.

  • Tautomerization: The acid facilitates the tautomerization of the hydrazone to the more reactive enamine (or 'ene-hydrazine') intermediate.[2][4]

  • [1][1]-Sigmatropic Rearrangement: Protonation of the enamine intermediate is a key step that precedes the characteristic[1][1]-sigmatropic rearrangement, which is the core bond-forming step of the reaction.[2][4]

  • Cyclization and Aromatization: The acid promotes the cyclization of the rearranged intermediate and the subsequent elimination of ammonia to yield the final aromatic indole product.[2][4]

Commonly employed acid catalysts include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[2][5][6]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[2][5][6]

The selection of the appropriate acid catalyst and reaction conditions is critical and can depend on the specific substrates being used.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis using various substituted phenylhydrazines, which can be extrapolated for reactions with this compound.

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidReflux2.25 hHigh[4]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidRoom Temp-88[6]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux1.5 h10[4][6]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid/HClAcetic Acid/HCl-4 h30[4][6]
PhenylhydrazineAcetoneSolid AcidEthanolRoom Temp1 h79.48[7]
Phenylhydrazine2-PentanoneSolid AcidEthanolRoom Temp1 h72.30[7]
PhenylhydrazineCyclohexanoneSulfuric Acid-95-1003 h87[8]
PhenylhydrazineMethyl isopropyl ketoneSodium hydrogen sulfateWater90-1003 h91.6[8]

Experimental Protocols

The following are detailed protocols for the Fischer indole synthesis using this compound with a generic ketone (e.g., cyclohexanone) as the carbonyl partner, utilizing either a Brønsted or a Lewis acid catalyst.

Protocol 1: Fischer Indole Synthesis using a Brønsted Acid (Acetic Acid)

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add glacial acetic acid to dissolve the hydrazine.

  • Add cyclohexanone (1.0 - 1.2 eq) to the reaction mixture.

  • The mixture can be stirred at room temperature or heated to reflux, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole.

Protocol 2: Fischer Indole Synthesis using a Lewis Acid (Zinc Chloride)

Materials:

  • This compound

  • Cyclohexanone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene or Ethanol

  • Ice-water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Flame-dried round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and cyclohexanone (1.0 - 1.2 eq) in an anhydrous solvent (e.g., toluene or ethanol).

  • Carefully add anhydrous zinc chloride (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully pouring it into a beaker of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired indole.

Mandatory Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials 2,3-Dimethylphenylhydrazine 2,3-Dimethylphenylhydrazine Hydrazone_Formation Hydrazone Formation (+ H₂O) 2,3-Dimethylphenylhydrazine->Hydrazone_Formation Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Protonation Protonation (H⁺) Enamine->Protonation Protonated_Enamine Protonated Enamine Protonation->Protonated_Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Protonated_Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization Diimine->Aromatization Aromatic_Intermediate Aromatic Intermediate Aromatization->Aromatic_Intermediate Cyclization Intramolecular Cyclization Aromatic_Intermediate->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ (-NH₃) Aminal->Elimination Indole_Product Substituted Indole Elimination->Indole_Product

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow: Fischer Indole Synthesis

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 2,3-Dimethylphenylhydrazine HCl - Add Ketone - Add Solvent Start->Reaction_Setup Catalyst_Addition 2. Catalyst Addition: - Add Acid Catalyst (Brønsted or Lewis) Reaction_Setup->Catalyst_Addition Reaction 3. Reaction: - Heat to Reflux - Monitor by TLC Catalyst_Addition->Reaction Workup 4. Work-up: - Cool to Room Temperature - Quench Reaction - Neutralize Reaction->Workup Extraction 5. Extraction: - Extract with Organic Solvent - Wash with Water and Brine Workup->Extraction Drying_Concentration 6. Drying and Concentration: - Dry with Na₂SO₄ - Filter - Evaporate Solvent Extraction->Drying_Concentration Purification 7. Purification: - Column Chromatography Drying_Concentration->Purification Product Final Product: Substituted Indole Purification->Product

Caption: General experimental workflow for the Fischer Indole Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylphenylhydrazine hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound, particularly in the context of the Fischer indole synthesis, its most common application.

Issue 1: Low or No Product Yield in Fischer Indole Synthesis

Possible Causes and Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[1][2]

    • Troubleshooting Steps:

      • Screen Different Acid Catalysts: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃).[2][3]

      • Optimize Catalyst Concentration: Systematically vary the molar equivalents of the chosen acid catalyst to find the optimal concentration for your specific substrates.

  • Inappropriate Reaction Temperature and Time: The reaction is sensitive to temperature.[1] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or products.[2]

    • Troubleshooting Steps:

      • Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition.

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the starting material is consumed to prevent product degradation.

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions and lower yields.[1]

    • Troubleshooting Steps:

      • Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

      • Purify if Necessary: If impurities are detected, purify the starting materials before use. This compound can appear as pale cream to brown crystals or powder.[4]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl compound can sterically hinder the reaction.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier caused by steric hindrance.

      • Use a Less Bulky Carbonyl Compound: If possible, consider if a less sterically hindered aldehyde or ketone can be used.

  • Unfavorable Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][5]

    • Troubleshooting Steps:

      • Computational Analysis: If available, use computational chemistry to predict the favorability of the[6][6]-sigmatropic rearrangement versus N-N bond cleavage.[5]

      • Modify Substrates: If feasible, modify the electronic properties of the substituents on the starting materials.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Causes and Solutions:

  • Side Reactions due to Reaction Conditions: As mentioned, harsh conditions can lead to side reactions.

    • Troubleshooting Steps:

      • Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less concentrated acid).

      • Inert Atmosphere: Phenylhydrazines can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of oxidative side products.

  • Regioisomer Formation: If the ketone is unsymmetrical, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indole products.

    • Troubleshooting Steps:

      • Use a Symmetric Ketone: If the desired product allows, using a symmetrical ketone will avoid this issue.

      • Chromatographic Separation: If regioisomers are formed, they will likely need to be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound?

Q2: What is the stability of this compound?

A2: The compound is generally stable at room temperature under dry conditions.[7] However, it is advisable to store it in a cool, dry place and handle it under an inert atmosphere if possible to prevent oxidation.

Q3: What are the key steps in the Fischer indole synthesis mechanism?

A3: The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:[2][3]

  • Formation of a phenylhydrazone from the reaction of the phenylhydrazine with an aldehyde or ketone.

  • Isomerization of the phenylhydrazone to its enamine tautomer.

  • A[6][6]-sigmatropic rearrangement of the protonated enamine.

  • Loss of ammonia and subsequent aromatization to form the indole ring.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is considered harmful and an irritant.[8] It is toxic and can cause severe injury upon inhalation, ingestion, or skin contact.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

Experimental Protocols

General Protocol for Fischer Indole Synthesis using this compound

This is a general guideline; specific conditions will need to be optimized for your particular substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Addition of Acid Catalyst: Slowly add the acid catalyst (e.g., a few drops of concentrated sulfuric acid, or a specific molar equivalent of a Lewis acid).

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of Indole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Boron trifluoride etherateEthanolReflux-90[10]
Acetic Acid/HCl-Reflux430[2]
Acetic Acid-Room Temp-High[2][11]
Sodium Hydrogen SulphateWater90-100391.6[12]
Acetic Acid-Reflux-Low/Failed[5]

Note: Yields are highly substrate-dependent. This table provides examples from literature for similar reactions to guide optimization.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₂N₂·HCl·xH₂O[8]
Melting Point210 °C (decomposes)[8]
AppearancePale cream to brown crystals or powder[4]
SolubilitySoluble in water and ethanol[7]
StabilityStable at room temperature under dry conditions[7]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2,3-Dimethylphenylhydrazine hydrochloride hydrate E Mix and Heat (Optimize Temp & Time) A->E B Aldehyde or Ketone B->E C Solvent C->E D Acid Catalyst D->E F Neutralization E->F Reaction Mixture G Extraction F->G H Purification (Column Chromatography) G->H Crude Product I Pure Indole Product H->I

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic Start Low or No Product Yield Catalyst Optimize Acid Catalyst (Type & Concentration) Start->Catalyst Conditions Optimize Reaction Conditions (Temperature & Time) Start->Conditions Purity Check Starting Material Purity Start->Purity Sterics Consider Steric Hindrance Start->Sterics Electronics Evaluate Substituent Effects Start->Electronics Success Improved Yield Catalyst->Success Conditions->Success Purity->Success Sterics->Success Electronics->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Fischer Indole Synthesis with 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,3-Dimethylphenylhydrazine hydrochloride hydrate in the Fischer indole synthesis. It provides troubleshooting advice and answers to frequently asked questions regarding common side products and reaction challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fischer indole synthesis with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Indole Product 1. Inappropriate Acid Catalyst: The chosen acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) may be too harsh, leading to degradation, or too weak to promote cyclization.[1] 2. Suboptimal Temperature: High temperatures can cause the formation of tar and polymeric materials, while low temperatures may result in an incomplete reaction.[1] 3. Decomposition of Hydrazone Intermediate: The hydrazone formed from 2,3-dimethylphenylhydrazine and the carbonyl compound might be unstable under the reaction conditions.1. Catalyst Screening: Experiment with a variety of Brønsted and Lewis acids to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) or Eaton's reagent can be effective for less reactive substrates.[1] 2. Temperature Optimization: Begin with milder conditions and incrementally increase the temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS. 3. In Situ Hydrazone Formation: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation to minimize decomposition.[1]
Formation of a Mixture of Regioisomers (e.g., 4,5- and 6,7-dimethylindoles) 1. Non-selective Cyclization: The[2][2]-sigmatropic rearrangement can occur on either side of the C-N bond of the enehydrazine intermediate, leading to a mixture of indole regioisomers. The substitution pattern of 2,3-dimethylphenylhydrazine makes two cyclization pathways possible.1. Solvent and Catalyst Adjustment: The ratio of regioisomers can sometimes be influenced by the choice of solvent and the acidity of the medium. Experiment with different solvents and acid catalysts. 2. Steric Control: If using an unsymmetrical ketone, the steric bulk of the ketone substituents can influence the regioselectivity of the reaction.
Presence of Unexpected Side Products 1. N-N Bond Cleavage: The acidic conditions can promote heterolytic cleavage of the N-N bond in the hydrazone intermediate, leading to the formation of 2,3-dimethylaniline and other related byproducts. 2. Aldol Condensation: If the carbonyl reactant can enolize, it may undergo self-condensation under the acidic conditions.[3] 3. Friedel-Crafts Type Reactions: The activated aromatic ring of the hydrazine or the indole product can potentially undergo alkylation or acylation in the presence of a strong Lewis acid and a suitable electrophile.[3] 4. Tar and Polymer Formation: Strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers.[1]1. Milder Reaction Conditions: Employing lower temperatures and less harsh acid catalysts can sometimes suppress N-N bond cleavage. 2. Reactant Stoichiometry: Use a slight excess of the hydrazine to minimize the self-condensation of the carbonyl compound. 3. Catalyst Choice: Opt for Brønsted acids over strong Lewis acids if Friedel-Crafts-type side reactions are observed. 4. Gradual Heating and Monitoring: Slowly increase the reaction temperature and monitor for the onset of tar formation. Use the minimum effective temperature.
Difficult Purification of the Final Product 1. Polar Byproducts: The reaction mixture may contain highly polar side products that complicate chromatographic purification. 2. Tar Contamination: The presence of tar can make isolation of the desired indole challenging.1. Aqueous Workup: A thorough wash of the organic extract with an aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[1] 2. Alternative Chromatography: If silica gel chromatography is ineffective, consider using alumina or reverse-phase chromatography. 3. Recrystallization: If the indole product is a solid, recrystallization can be a highly effective purification method. 4. Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a Fischer indole synthesis?

A1: Common side products can include:

  • Regioisomeric Indoles: Due to the unsymmetrical nature of 2,3-dimethylphenylhydrazine, a mixture of 4,5-dimethylindoles and 6,7-dimethylindoles can be formed. The ratio of these isomers can be influenced by the reaction conditions.

  • Products of N-N Bond Cleavage: This can lead to the formation of 2,3-dimethylaniline.

  • Aldol Condensation Products: If the ketone or aldehyde starting material is prone to self-condensation under acidic conditions, these byproducts may be observed.[3]

  • Tars and Polymeric Materials: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of intractable tars.[1]

  • Friedel-Crafts Type Products: With strong Lewis acid catalysts, side reactions involving the aromatic rings can occur.[3]

Q2: How does the substitution pattern of 2,3-dimethylphenylhydrazine affect the reaction?

A2: The two methyl groups on the phenyl ring influence the reaction in several ways:

  • Regioselectivity: The electronic and steric effects of the methyl groups can influence the direction of the cyclization, leading to the potential formation of two different indole isomers.

  • Reactivity: Electron-donating groups like methyl can increase the electron density of the aromatic ring, which can affect the rate of the key[2][2]-sigmatropic rearrangement.

  • Steric Hindrance: The ortho-methyl group can introduce steric hindrance, which might affect the approach of the carbonyl compound and the subsequent cyclization step.

Q3: What is a general experimental protocol for the Fischer indole synthesis with this compound?

A3: A general procedure is as follows:

  • Hydrazone Formation (can be performed in situ):

    • Dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC or LC-MS until the starting materials are consumed.

  • Indolization:

    • To the solution containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride). The amount of catalyst can range from catalytic to stoichiometric amounts.

    • Heat the reaction mixture to the appropriate temperature (this can range from 60°C to reflux, depending on the substrates and catalyst) and monitor for the formation of the indole product.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.[1]

Q4: Is there any quantitative data on the yields of side products for this specific reaction?

Product/Side ProductHypothetical Yield Range (%)
Desired Dimethylindole Product(s) 40 - 70
Regioisomeric Dimethylindole 5 - 20
2,3-Dimethylaniline (from N-N cleavage) 5 - 15
Aldol Condensation Byproducts 0 - 10
Tar/Polymeric Material 5 - 25

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the Fischer indole synthesis with 2,3-dimethylphenylhydrazine, including the formation of the desired products and potential side products.

Fischer_Indole_Synthesis_Main_Pathway Reactants 2,3-Dimethylphenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diamine Diamine Intermediate Sigmatropic->Diamine Cyclization Cyclization & Aromatization Diamine->Cyclization Product_A 4,5-Dimethylindole Cyclization->Product_A Product_B 6,7-Dimethylindole Cyclization->Product_B

Caption: Main reaction pathway for the Fischer indole synthesis.

Fischer_Indole_Side_Reactions Start Hydrazone Intermediate Desired_Pathway Desired Indolization Start->Desired_Pathway NN_Cleavage N-N Bond Cleavage Start->NN_Cleavage Aldol Aldol Condensation (of Carbonyl) Start->Aldol Polymerization Polymerization/Tar Start->Polymerization Aniline 2,3-Dimethylaniline NN_Cleavage->Aniline Aldol_Product Aldol Adduct Aldol->Aldol_Product Tar Tars Polymerization->Tar

Caption: Common side reaction pathways in Fischer indole synthesis.

References

Technical Support Center: Purification of Products from 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of reaction products derived from 2,3-Dimethylphenylhydrazine hydrochloride hydrate, a common reagent in syntheses such as the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my reaction mixture?

A1: In a typical Fischer indole synthesis, common impurities include unreacted 2,3-dimethylphenylhydrazine, the starting ketone or aldehyde, isomeric indole products (if an unsymmetrical ketone was used), and potential degradation or polymerization byproducts. The unreacted hydrazine is polar and will typically have a low Rf value on a TLC plate.[1]

Q2: After workup, my crude product has a pink, brown, or purple color. What causes this?

A2: Indole derivatives, the likely products of your reaction, can be sensitive and prone to oxidation or degradation, especially if they are electron-rich.[1] Exposure to air and the acidic nature of silica gel used in chromatography can cause discoloration.[1]

Q3: How can I effectively remove unreacted 2,3-Dimethylphenylhydrazine starting material?

A3: An acidic wash during the liquid-liquid extraction workup is highly effective. By washing the organic layer with a dilute acid like 1M HCl, the basic hydrazine will be protonated and move into the aqueous layer, separating it from your desired product.[1]

Q4: My product seems to be degrading during silica gel column chromatography. What can I do to prevent this?

A4: The acidic nature of standard silica gel can cause the degradation of sensitive indole products.[1] To mitigate this, you can deactivate the silica gel by flushing the column with an eluent containing a small amount of a base, such as 0.5-1% triethylamine, before loading your sample.[1] Alternatively, using neutral or basic alumina as the stationary phase can be a good substitute.[1]

Q5: Is recrystallization a good method for purifying my product?

A5: Recrystallization is an excellent and highly effective method for achieving high purity, especially if your crude product is a solid with a purity of 85-90% or higher.[1] It is often preferred over chromatography if the product is sensitive to the stationary phase.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

IssuePotential Cause(s)Recommended Solution(s)
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of byproducts or isomers.3. Degradation of the product.1. Identify the spots: Compare with starting material standards.2. Perform a thorough workup: Use acidic and basic washes to remove starting materials and catalysts.[1]3. Optimize chromatography: Test various solvent systems to achieve better separation.
Product Degradation on Column 1. The indole product is sensitive to the acidic nature of silica gel.[1]2. Oxidation from prolonged exposure to air.[1]1. Deactivate the silica: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine.[1]2. Switch stationary phase: Use neutral or basic alumina instead of silica gel.[1]3. Work efficiently: Do not let the product sit on the column for an extended time.[1]4. Use an inert atmosphere: If the compound is highly sensitive, run the column under a nitrogen or argon atmosphere.[1]
Difficulty Separating Isomers The synthesized isomers have very similar polarities and Rf values.1. Optimize TLC: Systematically test different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to maximize the Rf difference.2. Change stationary phase: Consider using a different stationary phase like alumina or a reverse-phase C18 silica.3. Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Product is an Oil, Not a Solid 1. The product may be inherently an oil at room temperature.2. The presence of impurities is preventing crystallization.1. Purify by column chromatography first: This will remove impurities that may be inhibiting crystallization.2. Attempt co-distillation: Dissolve the oil in a solvent like toluene and evaporate the solvent under reduced pressure to remove residual volatile impurities.3. Trituration: Add a non-polar solvent (like hexanes or pentane) in which your product is insoluble and stir or sonicate. This can sometimes induce crystallization or wash away oily impurities.
Low Yield After Purification 1. Product loss during multiple extraction and washing steps.2. Degradation during chromatography.3. Incomplete precipitation or loss during recrystallization.1. Minimize transfers: Reduce the number of times you transfer the material between flasks.2. Back-extract: After the initial extraction, re-extract the aqueous layer to recover any dissolved product.3. Handle with care: Follow the recommendations for preventing degradation on the column.4. Optimize recrystallization: Ensure the solution is fully saturated before cooling and cool it slowly. Collect the filtrate and cool it further to try and obtain a second crop of crystals.

Data Presentation: Purification Method Comparison

The following table summarizes common purification techniques and their general applicability for products from 2,3-Dimethylphenylhydrazine reactions.

Purification TechniqueBest ForTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction Initial crude workupLow-MediumHighRemoves bulk salts, acids, and bases.Does not separate product from similar organic impurities.
Column Chromatography Separating compounds with different polaritiesHigh (>95%)Moderate-HighHighly versatile, can separate complex mixtures.Can cause degradation of sensitive compounds; solvent intensive.[1]
Recrystallization Purifying crude solids that are >85% pureVery High (>99%)ModerateCost-effective, yields very pure material.Requires a solid product; finding a suitable solvent can be trial-and-error.[1]
Preparative HPLC Difficult separations (isomers, trace impurities)Very High (>99.5%)Low-ModerateExcellent separation power for challenging mixtures.Expensive, low throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: General Workup via Liquid-Liquid Extraction

This procedure is designed to isolate the crude product from the reaction mixture and remove water-soluble byproducts and catalysts.

  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Extract Product: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl to remove any unreacted 2,3-dimethylphenylhydrazine.

  • Base Wash: Wash with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst.

  • Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography (with Silica Deactivation)

This method is used for purifying the crude product when recrystallization is not feasible.

  • Choose Eluent: Select a solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis that gives your desired product an Rf value of approximately 0.25-0.35.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the chosen eluent. For sensitive indoles, add 0.5-1% triethylamine to the eluent to neutralize the silica.

  • Pack Column: Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed.

  • Load Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elute: Add the eluent to the column and use air pressure to push the solvent through. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This is an ideal method for obtaining highly pure crystalline solid products.

  • Select a Solvent: Test various solvents on a small scale to find one in which the product is highly soluble when hot but sparingly soluble when cold.[1] Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate common workflows and decision-making processes in purification.

PurificationWorkflow crude Crude Reaction Mixture workup Liquid-Liquid Extraction Workup crude->workup crude_product Crude Product workup->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Impure pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for purification of reaction products.

TroubleshootingTree start Problem with Column Chromatography q1 Is there streaking or product degradation? start->q1 a1 Deactivate silica with base (e.g., 1% Triethylamine) or use Alumina. q1->a1 Yes q2 Are isomers or byproducts not separating? q1->q2 No end Successful Purification a1->end a2 Systematically test different eluent systems. Consider Prep-HPLC. q2->a2 Yes q2->end No

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Fischer Indolization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indolization reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or No Product Formation

Q: My Fischer indolization reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I fix it?

A: Low or no yield in a Fischer indolization is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical and highly dependent on the substrate. A catalyst that is too strong can cause decomposition of the starting materials or the product, while a weak catalyst may not be effective in promoting the reaction.[1][2]

    • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] For less reactive substrates, polyphosphoric acid (PPA) is often a good choice.[3]

  • Sub-optimal Reaction Temperature: The reaction temperature is a crucial parameter. Excessively high temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[1][2]

    • Solution: Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer better control over heating and lead to improved yields in shorter reaction times.[2][4]

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before the cyclization step.

    • Solution: In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[2]

  • Electronic Effects of Substituents: Electron-donating groups on the carbonyl component can stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[5] Conversely, strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[6]

    • Solution: For substrates with strong electron-donating groups, consider using milder reaction conditions. For those with strong electron-withdrawing groups, harsher conditions such as a stronger acid or higher temperature may be necessary.[6]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[2]

    • Solution: Higher temperatures or stronger acids might be required to overcome steric hindrance, but this must be balanced against the risk of decomposition.[2]

Issue 2: Formation of Multiple Products

Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: The formation of multiple isomers is a common problem when using unsymmetrical ketones.

  • Cause: An unsymmetrical ketone can form two different enamine intermediates, leading to a mixture of regioisomeric indoles.[7]

  • Solutions:

    • Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. You can sometimes leverage this to favor one isomer.

    • Catalyst and Solvent Effects: The choice of acid and solvent can influence the ratio of isomers. For example, using strong acids like methanesulfonic acid tends to favor enolization at the less substituted side of the ketone.[6]

    • Chromatographic Separation: If controlling the selectivity is not possible, the isomers will need to be separated by column chromatography.

Issue 3: Tar and Polymeric Byproduct Formation

Q: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. What can I do to prevent this?

A: Tar formation is often a result of the harsh acidic and high-temperature conditions used in the Fischer indole synthesis.[1]

  • Solutions:

    • Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]

    • Solvent-Free or Mechanochemical Approaches: Performing the reaction under solvent-free conditions or using mechanochemistry (ball milling) can sometimes reduce side reactions and simplify purification.[8]

    • Careful Work-up: After the reaction is complete, quench the reaction by pouring it onto ice-water and then neutralize it with a base.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[9][10]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[9][10]

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step where a new carbon-carbon bond is created.[9][10]

  • Aromatization and Cyclization: The intermediate loses a molecule of ammonia and rearranges to form the stable aromatic indole ring.[9][10]

Q2: Which acid catalyst should I start with for my reaction?

A2: The choice of acid is substrate-dependent. A good starting point is often a Brønsted acid like p-toluenesulfonic acid or a Lewis acid like zinc chloride.[10] For challenging substrates, polyphosphoric acid (PPA) can be effective.[3] It is often necessary to screen a few different catalysts to find the optimal one for your specific reaction.

Q3: How can I monitor the progress of my Fischer indolization reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. You can observe the disappearance of the starting materials (arylhydrazine and carbonyl compound) and the appearance of the product spot.

Q4: I'm having trouble with the purification of my indole product. What are some tips?

A4: Purification can be challenging due to polar byproducts.

  • Aqueous Wash: A thorough wash of the crude product with an aqueous base solution can help remove acidic impurities.

  • Column Chromatography: Silica gel chromatography is commonly used. If you are having trouble with separation, you can try different solvent systems or consider using a different stationary phase like alumina.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method.

Data Presentation

Table 1: Common Acid Catalysts for the Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPAOften used in a solvent like ethanol, acetic acid, or toluene at elevated temperatures.PPA is highly viscous and can act as both catalyst and solvent.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Typically used in a solvent like toluene or dichloromethane at elevated temperatures.ZnCl₂ is a very common and effective catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol describes a classic Fischer indole synthesis using PPA as the catalyst.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)

  • Ethanol

  • Ice water

  • 10% Sodium hydroxide solution

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine and acetophenone in ethanol. Heat the mixture gently (e.g., in a 60 °C water bath) for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.[3]

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, heat PPA to 80-90 °C.[3]

  • Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.[3]

  • After the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.[3]

  • Work-up: Allow the reaction mixture to cool slightly (to about 70 °C) and then carefully pour it onto crushed ice.[3]

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate.[3]

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[3]

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol is an example of a rapid synthesis using microwave irradiation.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone (1.0 mmol)

  • Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial, combine phenylhydrazine and propiophenone. Add Eaton's reagent to the vial.[11]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.[11]

  • Work-up: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.[11]

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[11]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Arylhydrazine Arylhydrazine Mix Combine Reactants, Catalyst & Solvent Arylhydrazine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Catalyst Acid Catalyst Catalyst->Mix Solvent Solvent Solvent->Mix Heat Heat (Conventional or Microwave) Mix->Heat Monitor Monitor Progress (TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Neutralize Neutralize Quench->Neutralize Extract Extract Product Neutralize->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product Pure Indole Purify->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic cluster_low_yield Low Yield / No Product Solutions cluster_multiple_products Multiple Product Solutions cluster_tar Tar Formation Solutions Start Reaction Failed? LowYield Low Yield / No Product Start->LowYield Yes MultipleProducts Multiple Products Start->MultipleProducts Yes Tar Tar Formation Start->Tar Yes Catalyst Screen Acid Catalysts (Brønsted/Lewis) LowYield->Catalyst Temp Optimize Temperature (Start Mild) LowYield->Temp InSitu In Situ Hydrazone Formation LowYield->InSitu Ketone Use Symmetrical Ketone MultipleProducts->Ketone Conditions Adjust Catalyst/Solvent for Regioselectivity MultipleProducts->Conditions Separate Chromatographic Separation MultipleProducts->Separate Milder Use Milder Conditions (Temp & Catalyst) Tar->Milder SolventFree Consider Solvent-Free Conditions Tar->SolventFree

Caption: Troubleshooting decision tree for failed Fischer indolization reactions.

References

Technical Support Center: Optimizing Reaction Outcomes by Controlling Temperature and Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical experiments related to temperature and pressure control.

Frequently Asked Questions (FAQs)

Q1: How does changing the temperature affect my reaction's speed and yield?

A: Temperature has a significant impact on both the rate and equilibrium of a reaction.

  • Reaction Rate: Increasing the temperature generally increases the reaction rate.[1][2][3] A common rule of thumb is that the rate of many reactions doubles for every 10°C increase in temperature.[4] This is because higher temperatures lead to more frequent and energetic collisions between reactant molecules, increasing the likelihood of successful reaction events.[1][3]

  • Reaction Yield (Equilibrium): The effect of temperature on yield depends on whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).[5]

    • For exothermic reactions , increasing the temperature will shift the equilibrium towards the reactants, decreasing the product yield.[5]

    • For endothermic reactions , increasing the temperature will favor the formation of products, thus increasing the yield.[5]

Q2: When should I consider adjusting the pressure of my reaction?

A: Pressure adjustments are primarily effective for reactions involving gases.[6] For reactions in the liquid or solid phase, pressure has a negligible effect on the rate.[6][7]

  • To Increase Reaction Rate: For gas-phase reactions, increasing the pressure increases the concentration of the gaseous reactants, leading to more frequent collisions and a faster reaction rate.[6][7]

  • To Shift Equilibrium and Improve Yield: According to Le Chatelier's principle, increasing the pressure will shift the equilibrium toward the side of the reaction with fewer moles of gas.[1][8][9] Conversely, decreasing the pressure will favor the side with more moles of gas.[8][9]

Q3: My reaction is giving a low yield. Could temperature or pressure be the issue?

A: Yes, improper temperature or pressure control can be a significant cause of low reaction yields.[10]

  • Temperature: If the temperature is too low, the reaction may be too slow to reach completion in a reasonable time. If it's too high, it could cause decomposition of reactants or products, or shift the equilibrium of an exothermic reaction unfavorably.[1]

  • Pressure: For gas-phase reactions, if the pressure is not optimized, the equilibrium may not be shifted sufficiently towards the products, resulting in a lower yield.[1][11]

Q4: Can temperature control help minimize the formation of side products?

A: Absolutely. Many side reactions have different activation energies than the desired reaction. By carefully controlling the temperature, you can selectively favor the desired reaction pathway. Lowering the temperature can often reduce the rate of undesired side reactions more than the desired reaction, thus improving product purity.[4]

Troubleshooting Guides

Issue 1: My reaction is not proceeding at a reasonable rate.

Possible Cause Troubleshooting Steps
Temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using a suitable analytical technique like TLC, GC, or NMR.
For gas-phase reactions, pressure is too low. If the reaction involves gaseous reactants, increase the pressure to enhance their concentration and collision frequency.[7]
Catalyst is not activated. Some catalysts require a specific temperature to become active. Consult the literature for the optimal temperature range for your catalyst.

Issue 2: The yield of my desired product is lower than expected.

Possible Cause Troubleshooting Steps
Unfavorable equilibrium position (for reversible reactions). For exothermic reactions: Try running the reaction at a lower temperature to shift the equilibrium towards the products.[5] For endothermic reactions: Increase the temperature to favor product formation.[5] For gas-phase reactions: If the number of moles of gaseous products is less than the reactants, increase the pressure.[8][9] If the moles of gaseous products are greater, decrease the pressure.[8][9]
Product decomposition. The reaction temperature may be too high, causing the desired product to decompose. Try running the reaction at a milder temperature.
Side reactions are consuming starting materials. Optimize the temperature to minimize side reactions. A lower temperature may be beneficial.[4]

Issue 3: I am observing inconsistent results between batches.

Possible Cause Troubleshooting Steps
Poor temperature control. Ensure your heating/cooling bath is well-stirred and the thermometer is placed correctly to measure the internal reaction temperature. Use a thermostat-controlled system for better precision.
Fluctuations in pressure (for gas-phase reactions). Use a high-quality pressure regulator and monitor the pressure throughout the reaction. Ensure the reaction vessel is properly sealed.

Data Presentation

Table 1: Effect of Temperature on Reaction Rate Constant

The following table illustrates the typical relationship between temperature and the rate constant (k) for a hypothetical first-order reaction. As temperature increases, the rate constant increases exponentially, as described by the Arrhenius equation.

Temperature (°C)Temperature (K)Rate Constant (k) (s⁻¹)
20293.150.005
30303.150.010
40313.150.020
50323.150.039
60333.150.075

Table 2: Effect of Temperature and Pressure on the Equilibrium Mole Percentage of Ammonia in the Haber-Bosch Process (N₂ + 3H₂ ⇌ 2NH₃)

This table shows the calculated equilibrium mole percentage of ammonia under different temperature and pressure conditions, assuming a stoichiometric feed of N₂ and H₂.

Temperature (°C)10 atm50 atm100 atm200 atm
300 14.745.062.871.0
400 3.915.325.136.3
500 1.25.610.617.6
600 0.52.24.58.2

Data is illustrative and based on published values for the Haber-Bosch process.[12]

Experimental Protocols

Protocol 1: Determination of Activation Energy using the Arrhenius Equation

This protocol outlines the steps to experimentally determine the activation energy (Ea) of a chemical reaction.

  • Objective: To determine the activation energy of a reaction by measuring the rate constant at different temperatures.

  • Materials: Reactants, solvents, temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating bath), magnetic stirrer, analytical instrument to monitor reaction progress (e.g., UV-Vis spectrophotometer, GC, HPLC).

  • Procedure:

    • Set up the reaction in the temperature-controlled vessel at the first desired temperature (e.g., 298 K).

    • Initiate the reaction and monitor the concentration of a reactant or product over time.

    • Determine the rate constant (k) at this temperature from the concentration vs. time data.

    • Repeat steps 1-3 for at least four other temperatures, ensuring a reasonable range (e.g., 298 K, 308 K, 318 K, 328 K, 338 K).

    • Convert all temperatures to Kelvin.

    • Calculate the natural logarithm of each rate constant (ln(k)) and the reciprocal of each temperature (1/T).

    • Plot ln(k) versus 1/T. The data should yield a straight line.

    • Determine the slope of the line.

    • Calculate the activation energy using the formula: Ea = -slope × R , where R is the ideal gas constant (8.314 J/mol·K).[5][13][14]

Protocol 2: Investigating the Effect of Pressure on a Gas-Phase Equilibrium

This protocol describes how to study the effect of pressure on the equilibrium position of a gas-phase reaction, such as the dimerization of nitrogen dioxide (2NO₂ ⇌ N₂O₄).

  • Objective: To observe the shift in equilibrium of a gas-phase reaction in response to changes in pressure.

  • Materials: A sealed, transparent vessel (e.g., a gas syringe) containing an equilibrium mixture of NO₂ (a brown gas) and N₂O₄ (a colorless gas), a pressure source/vacuum.

  • Procedure:

    • Observe the initial color of the gas mixture in the sealed vessel at atmospheric pressure. The intensity of the brown color is indicative of the concentration of NO₂.

    • Increase the pressure on the system (e.g., by compressing the gas in the syringe).

    • Observe any change in the color of the gas mixture. According to Le Chatelier's principle, the equilibrium will shift to the side with fewer moles of gas (in this case, N₂O₄). This should result in a fading of the brown color.[15]

    • Decrease the pressure on the system (e.g., by expanding the volume of the syringe).

    • Observe the change in color. The equilibrium will shift to the side with more moles of gas (NO₂), leading to a darkening of the brown color.[15]

    • Record the observations at different pressures.

Visualizations

Experimental_Workflow_Activation_Energy cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep Prepare Reactants & Solvents setup Set Up Temperature-Controlled Reactor prep->setup run_t1 Run Reaction at T1 setup->run_t1 monitor1 Monitor Progress run_t1->monitor1 calc_k1 Calculate k1 monitor1->calc_k1 run_tn Repeat for T2, T3, T4... calc_k1->run_tn monitor_n Monitor Progress run_tn->monitor_n calc_kn Calculate kn monitor_n->calc_kn plot Plot ln(k) vs 1/T calc_kn->plot slope Determine Slope plot->slope calc_ea Calculate Activation Energy (Ea) slope->calc_ea Troubleshooting_Low_Yield start Low Reaction Yield check_temp Is Temperature Optimal? start->check_temp check_pressure Is Pressure Optimal? (Gas-Phase Rxn) check_temp->check_pressure Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_other Investigate Other Factors (Reagents, Catalyst, Time) check_pressure->check_other Yes adjust_pressure Adjust Pressure check_pressure->adjust_pressure No end Yield Optimized check_other->end adjust_temp->end adjust_pressure->end

References

Technical Support Center: Managing Impurities in Commercial 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in this reagent, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding unexpected side products. Could impurities in the this compound be the cause?

A1: Yes, impurities are a likely cause. The most common process-related impurity is the starting material, 2,3-dimethylaniline hydrochloride.[1][2][3][4] Being a nucleophile, 2,3-dimethylaniline can compete with the hydrazine in reactions, leading to the formation of undesired by-products. Additionally, isomers such as 3,4-dimethylphenylhydrazine hydrochloride may be present and exhibit different reactivity.[5][6]

Q2: The color of my this compound is off-white to brownish. Is it still usable?

A2: Commercial grades of this reagent are often pale cream to brown.[7] This coloration is typically due to oxidation products formed during storage. While the material may still be suitable for some applications, the presence of these impurities can be problematic for sensitive reactions. For best results, especially in applications like Fischer indole synthesis, purification is recommended.

Q3: How can I detect the level of impurities in my batch of this compound?

A3: The most effective method for quantifying impurities is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the main component from impurities like 2,3-dimethylaniline and other isomers. For detailed methodology, refer to the "Experimental Protocols" section below.

Q4: What is the most straightforward way to purify commercial this compound in a laboratory setting?

A4: Recrystallization is a common and effective purification method. This process can be combined with an activated carbon treatment to remove colored, oxidized impurities. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q5: How should I properly store this compound to minimize degradation?

A5: To minimize oxidation and degradation, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield in Fischer indole synthesis Presence of 2,3-dimethylaniline impurity competing in the reaction.Purify the reagent by recrystallization. Confirm purity using the provided HPLC method.
Inconsistent reaction outcomes between batches Varying levels of impurities in different lots of the reagent.Analyze each new batch by HPLC to quantify impurity levels. Purify if necessary to meet required specifications.
Appearance of unknown peaks in chromatogram of the reaction mixture Impurities from the starting hydrazine reacting to form unexpected derivatives.Identify the mass of the unknown peaks and compare with potential side products from known impurities. Purify the starting material.
Darkening of the reaction mixture upon heating Presence of oxidation products in the hydrazine reagent.Treat a solution of the reagent with activated carbon and recrystallize before use.

Data on Impurities and Purification

While specific batch data varies, the following table summarizes typical purity levels before and after purification, based on information for related phenylhydrazines.

Compound Typical Purity (Commercial Grade) Purity after Recrystallization Common Impurities
2,3-Dimethylphenylhydrazine HCl Hydrate95-98%>99.5%2,3-Dimethylaniline HCl, oxidation products, isomeric hydrazines

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove common impurities, including 2,3-dimethylaniline and colored oxidation products.

  • Dissolution: In a fume hood, dissolve the commercial this compound in a minimal amount of hot methanol.

  • Decolorization: Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution to adsorb colored impurities.

  • Hot Filtration: Swirl the mixture and perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain a fine, off-white powder.

Protocol 2: HPLC Method for Purity Assessment

This method is designed to separate 2,3-Dimethylphenylhydrazine from its primary impurity, 2,3-dimethylaniline.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient mixture of:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 235 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the material in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Visual Guides

The following diagrams illustrate the troubleshooting and experimental workflows.

Troubleshooting Workflow for Impure Reagent start Reaction Failure or Inconsistency check_purity Check Reagent Purity via HPLC start->check_purity impurity_detected Impurity Detected? (e.g., >1% Aniline) check_purity->impurity_detected purify Purify Reagent (Recrystallization) impurity_detected->purify Yes other_issue Investigate Other Reaction Parameters impurity_detected->other_issue No re_run_reaction Re-run Reaction with Purified Reagent purify->re_run_reaction success Problem Solved re_run_reaction->success

Troubleshooting decision tree.

Purification and Analysis Workflow raw_material Commercial Reagent dissolve Dissolve in Hot Methanol raw_material->dissolve decolorize Add Activated Carbon dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool and Crystallize hot_filter->crystallize isolate Vacuum Filtration & Wash crystallize->isolate dry Dry Under Vacuum isolate->dry purified_product Purified Product (>99.5%) dry->purified_product hplc_analysis HPLC Purity Check purified_product->hplc_analysis

Purification and analysis workflow.

References

preventing decomposition of 2,3-Dimethylphenylhydrazine hydrochloride hydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethylphenylhydrazine hydrochloride hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Troubleshooting Guide

If you suspect decomposition of your this compound, please follow the decision-making workflow below to identify and resolve the issue.

DecompositionTroubleshooting start Start: Suspected Decomposition (e.g., color change, clumping, poor reactivity) check_appearance 1. Visual Inspection: Is there a visible change in color (e.g., yellowing, darkening) or consistency (e.g., clumping)? start->check_appearance check_storage 2. Review Storage Conditions: Are the current storage conditions aligned with recommendations? check_appearance->check_storage Yes, visual change observed analytical_test 4. Analytical Confirmation (Optional but Recommended): Perform analytical tests (e.g., NMR, HPLC-MS, melting point) to confirm decomposition. check_appearance->analytical_test No visual change, but poor performance improper_storage Issue Identified: Improper Storage Conditions check_storage->improper_storage No, conditions are not ideal check_handling 3. Review Handling Procedures: Was the compound exposed to air, moisture, or incompatible materials during use? check_storage->check_handling Yes, conditions are ideal remediate_storage Action: - Immediately transfer to a cool, dry, and dark place. - Ensure container is tightly sealed. - Consider inert gas overlay (N2 or Ar). improper_storage->remediate_storage remediate_storage->analytical_test improper_handling Issue Identified: Improper Handling check_handling->improper_handling Yes, exposure occurred check_handling->analytical_test No, handling was appropriate remediate_handling Action: - Handle under an inert atmosphere (glove box or Schlenk line). - Use dry, clean spatulas and glassware. - Avoid contact with oxidizing agents. improper_handling->remediate_handling remediate_handling->analytical_test decomposition_confirmed Decomposition Confirmed analytical_test->decomposition_confirmed Test shows impurities/degradation no_decomposition No Significant Decomposition Detected analytical_test->no_decomposition Test shows compound is pure end_discard End: Discard Compound and Obtain New Stock decomposition_confirmed->end_discard end_use End: Continue with Experiment no_decomposition->end_use HandlingWorkflow start Start: Prepare for Reagent Transfer setup_inert 1. Prepare Glassware under Inert Atmosphere (Glovebox or Schlenk Line) start->setup_inert weigh_reagent 2. Briefly Open Stock Bottle under Positive Inert Gas Flow setup_inert->weigh_reagent transfer 3. Weigh and Transfer Reagent to Flask weigh_reagent->transfer seal_bottle 4. Tightly Reseal Stock Bottle transfer->seal_bottle flush_headspace 5. Optional: Flush Headspace with Inert Gas seal_bottle->flush_headspace store_bottle 6. Return Bottle to Proper Storage Conditions flush_headspace->store_bottle end End: Reagent Ready for Use store_bottle->end

Technical Support Center: Solvent Effects on Reactions with 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving 2,3-Dimethylphenylhydrazine hydrochloride hydrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on reaction rates and outcomes, with a focus on the widely used Fischer indole synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: My reaction with this compound is resulting in a low yield or failing to produce the desired product. Could the solvent be the cause?

  • Answer: Yes, the choice of solvent is critical and can significantly impact the reaction's success. Several factors related to the solvent can contribute to low yields:

    • Poor Solubility: this compound or the other reactants may have limited solubility in your chosen solvent, leading to a slow or incomplete reaction.

    • Inappropriate Polarity: The polarity of the solvent influences the stability of reaction intermediates. For the Fischer indole synthesis, which proceeds through polar intermediates and transition states, a solvent with appropriate polarity is crucial.

    • Side Reactions: The solvent can influence the propensity for side reactions. In non-ideal solvents, side reactions such as the formation of tars and other byproducts may be favored.

Solutions:

  • Solvent Screening: If you suspect a solvent issue, a systematic screening of different solvents is recommended. Start with commonly used solvents for similar reactions, such as ethanol, acetic acid, or toluene.

  • Protic vs. Aprotic Solvents: Consider the nature of your reaction. For reactions like the Fischer indole synthesis, polar protic solvents like ethanol or methanol can be effective as they can hydrogen bond with the reactants and intermediates, potentially accelerating the reaction.

  • Co-solvents: If solubility is a major issue, using a co-solvent system might be beneficial. For example, adding a more polar solvent to a non-polar one can enhance the solubility of the hydrazine salt.

Issue 2: Formation of Tars and Byproducts

  • Question: My reaction is producing a significant amount of dark, tarry material, making product isolation difficult. How can I mitigate this?

  • Answer: Tar formation is a common issue in acid-catalyzed reactions like the Fischer indole synthesis, and the solvent choice can play a role.

    • High Reaction Temperatures: High temperatures, often required to drive the reaction to completion, can also promote the degradation of starting materials and intermediates into polymeric tars.

    • Concentrated Reaction Mixture: Running the reaction in a highly concentrated mixture or neat (without solvent) can increase the likelihood of intermolecular side reactions leading to tars.

Solutions:

  • Solvent as a Heat Sink: Using a higher-boiling point solvent can help to better control the reaction temperature and prevent localized overheating.

  • Dilution: Diluting the reaction mixture with an appropriate inert solvent can reduce the concentration of reactive species and minimize the formation of byproducts.

  • Solvent Choice: Some solvents are more prone to participating in side reactions under acidic conditions. Consider using a more inert solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting solvents for a Fischer indole synthesis with this compound?

    • A1: Good starting points for solvent selection include glacial acetic acid, which can act as both a solvent and a catalyst, and ethanol. Toluene is another common choice, particularly for azeotropic removal of water.

  • Q2: How does solvent polarity affect the rate of reaction?

    • A2: The effect of solvent polarity on the reaction rate depends on the mechanism of the specific reaction. For the Fischer indole synthesis, which involves the formation of polar intermediates, increasing the solvent polarity can stabilize these intermediates and the transition states leading to them, often resulting in an increased reaction rate. However, the relationship is not always straightforward and can be influenced by other solvent properties like proticity.

  • Q3: Can I run the reaction without a solvent?

    • A3: While some Fischer indole syntheses can be performed neat (without a solvent), especially with microwave irradiation, it is generally recommended to use a solvent when working with solid starting materials like this compound to ensure homogeneity and better temperature control.[1]

  • Q4: My product is difficult to purify from the reaction mixture. Can the solvent choice help?

    • A4: Yes, selecting a solvent from which the product precipitates upon cooling can simplify the initial purification. Alternatively, choosing a solvent that makes the subsequent workup and extraction easier is a practical consideration.

Quantitative Data on Solvent Effects

Solvent System (v/v)Dielectric Constant (ε)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
100% Acetic Acid6.21.2 x 10⁻³
80% Acetic Acid / 20% Water16.82.5 x 10⁻³
100% Dioxane2.20.8 x 10⁻³
80% Dioxane / 20% Water12.51.9 x 10⁻³
100% DMSO47.23.1 x 10⁻³
80% DMSO / 20% Water53.04.8 x 10⁻³

Data adapted from a study on the kinetics of the acetophenone-phenylhydrazine reaction and should be considered as a qualitative guide for the reaction with this compound.[2]

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 1,2-dimethyl-3-alkyl/aryl-indole from this compound

This protocol provides a general procedure that can be adapted for various ketones or aldehydes.

Materials:

  • This compound

  • Ketone or aldehyde (1.0-1.2 equivalents)

  • Solvent (e.g., glacial acetic acid, ethanol, or toluene)

  • Acid catalyst (if the solvent is not acidic, e.g., p-toluenesulfonic acid, zinc chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Setup: To a round-bottom flask, add this compound (1 equivalent) and the chosen solvent.

  • Addition of Carbonyl Compound: Add the ketone or aldehyde (1.0-1.2 equivalents) to the flask.

  • Addition of Catalyst (if necessary): If not using an acidic solvent like glacial acetic acid, add the acid catalyst (e.g., 0.1-1.0 equivalent of p-toluenesulfonic acid or ZnCl₂).

  • Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor its progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Solvent_Effect_Pathway cluster_solvent Solvent Properties cluster_reaction Reaction Parameters Polarity Polarity Rate Reaction Rate Polarity->Rate Influences stability of intermediates Yield Product Yield Polarity->Yield Side_Reactions Side Reactions Polarity->Side_Reactions Can favor or suppress byproduct formation Proticity Proticity (H-bonding) Proticity->Rate Can catalyze proton transfer steps Proticity->Yield Solubility Solubilizing Power Solubility->Rate Affects reactant concentration Solubility->Yield Ensures complete reaction Troubleshooting_Workflow Start Low Product Yield Check_Solubility Are all reactants soluble in the chosen solvent? Start->Check_Solubility Check_Polarity Is the solvent polarity appropriate for the reaction? Check_Solubility->Check_Polarity Yes Change_Solvent Screen alternative solvents (protic, aprotic, co-solvents) Check_Solubility->Change_Solvent No Check_Temp Is the reaction temperature optimized? Check_Polarity->Check_Temp Yes Check_Polarity->Change_Solvent No Adjust_Temp Adjust temperature (higher or lower) Check_Temp->Adjust_Temp No Optimize_Catalyst Optimize acid catalyst (type and amount) Check_Temp->Optimize_Catalyst Yes Success Improved Yield Change_Solvent->Success Adjust_Temp->Success Optimize_Catalyst->Success

References

Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with low yields in the synthesis of substituted indoles.

General Troubleshooting

Low yields in indole synthesis can arise from a variety of factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of poor reaction outcomes.

Core Troubleshooting Workflow

This workflow outlines a general approach to diagnosing and resolving low-yield issues in substituted indole synthesis.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Analysis Analysis cluster_Action Corrective Actions LowYield Low Yield or No Product CheckPurity Verify Starting Material Purity LowYield->CheckPurity Step 1 AnalyzeSideProducts Analyze Crude Mixture for Side Products CheckPurity->AnalyzeSideProducts Step 2 PurifySM Purify Starting Materials CheckPurity->PurifySM If impure ReviewConditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) AnalyzeSideProducts->ReviewConditions Step 3 ProtectFG Introduce/Change Protecting Groups AnalyzeSideProducts->ProtectFG If side reactions Optimize Optimize Reaction Conditions ReviewConditions->Optimize Step 4 Optimize->ProtectFG ChangeRoute Consider Alternative Synthesis Route Optimize->ChangeRoute If optimization fails

Caption: A systematic workflow for troubleshooting low yields in indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[2]

Frequently Asked Questions (FAQs)
  • Q1: What are the most common reasons for low yields in the Fischer indole synthesis? A1: Low yields can be attributed to several factors, including the use of an inappropriate acid catalyst, decomposition of starting materials or intermediates at high temperatures, and unfavorable electronic effects from substituents.[1] For instance, electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a competing side reaction.[1]

  • Q2: How do I choose the right acid catalyst? A2: The choice of acid catalyst is critical and often substrate-dependent.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[4][5] For substrates prone to decomposition under strongly acidic conditions, a milder Lewis acid like zinc chloride may be preferable.[2] A comparative study of different Lewis acids for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone phenylhydrazone is presented below.

  • Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity? A3: The formation of regioisomers is a common issue with unsymmetrical ketones due to the possibility of enolization on either side of the carbonyl group.[3] Generally, the reaction favors the formation of the less sterically hindered enamine intermediate.[3] The choice of acid catalyst can significantly influence regioselectivity. For example, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol.[3]

Troubleshooting Guide: Fischer Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Inappropriate acid catalyst (too strong or too weak).Screen a range of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).[1]
Decomposition at high temperatures.Use a high-boiling solvent to allow for lower reaction temperatures. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[3]
N-N bond cleavage due to electron-donating groups on the carbonyl.Use milder reaction conditions or consider a different synthetic route. Computational studies suggest that excessive stabilization of the iminylcarbocation favors N-N bond cleavage.[6][7]
Formation of Tar/Polymeric Byproducts Harsh reaction conditions (strong acid, high temperature).Dilute the reaction mixture with an inert solvent.[8] Consider using a solid-phase synthesis approach.
Mixture of Regioisomers Use of an unsymmetrical ketone.Adjust the acid catalyst; stronger acids can sometimes improve selectivity.[3] Modify the substrate to introduce a directing group.
Reaction fails with fluorinated phenylhydrazines. The strong electron-withdrawing effect of fluorine can hinder the[9][9]-sigmatropic rearrangement.[2]The position of the fluorine atom is critical; its effect can be stabilizing or destabilizing. Consider using a stronger acid catalyst or higher temperatures.[2]
Quantitative Data: Lewis Acid Comparison for 1,2,3,4-Tetrahydrocarbazole Synthesis
Lewis Acid Yield (%) Reference
Zinc Chloride (ZnCl₂)85-91[4]
Boron Trifluoride Etherate (BF₃·OEt₂)88[4]
Aluminum Chloride (AlCl₃)82[4]
Iron(III) Chloride (FeCl₃)80[4]
Reaction conditions may vary between studies.
Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is adapted from Organic Syntheses.[10]

  • Preparation of Acetophenone Phenylhydrazone: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour. The hot mixture is dissolved in 80 mL of 95% ethanol and allowed to crystallize. The product is collected and washed with cold ethanol.

  • Indolization: An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker and heated in an oil bath at 170°C with vigorous stirring.[10]

  • Work-up: After the reaction subsides, the mixture is cooled, and sand is stirred in. The zinc chloride is dissolved by digesting the mixture overnight with water and concentrated hydrochloric acid. The crude 2-phenylindole is filtered, boiled with ethanol, decolorized with Norit, and recrystallized from ethanol. The typical yield is 72-80%.[10]

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomerization) Hydrazone->Enamine ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine + H⁺ SigmatropicTS [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->SigmatropicTS Diimine Di-imine Intermediate SigmatropicTS->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Substituted Indole Elimination->Indole

Caption: The mechanism of the Fischer indole synthesis.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[11]

Frequently Asked Questions (FAQs)
  • Q1: My Larock indole synthesis is not working. What are the common failure points? A1: Common issues include poor catalyst activity, slow oxidative addition of the o-haloaniline, and unfavorable reaction conditions.[12] The choice of palladium source, ligand, base, and solvent are all critical for success.[13]

  • Q2: How can I improve the yield when using less reactive o-bromo or o-chloroanilines? A2: o-Iodoanilines are generally more reactive than their bromo or chloro counterparts.[12] To improve yields with less reactive anilines, the use of electron-donating, bulky phosphine ligands can facilitate the oxidative addition step.[11] Additionally, higher reaction temperatures and the use of a solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[13]

  • Q3: I am getting a mixture of regioisomers with my unsymmetrical alkyne. How can I control the regioselectivity? A3: The regioselectivity of the Larock synthesis is influenced by both steric and electronic factors of the alkyne substituents.[11] Generally, the larger substituent on the alkyne tends to be at the 2-position of the resulting indole.[13] Using a bulky directing group, such as a silyl group, on one of the alkyne carbons can provide excellent regiocontrol.[14]

Troubleshooting Guide: Larock Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Inactive catalyst.Ensure the use of a suitable palladium source (e.g., Pd(OAc)₂) and consider the addition of a phosphine ligand.[13]
Poor reactivity of o-haloaniline.Use an o-iodoaniline if possible. For o-bromo or o-chloroanilines, employ bulky, electron-rich phosphine ligands and higher temperatures.[11][12]
Ineffective base.Screen different bases such as K₂CO₃, NaOAc, or organic bases.[13]
Low Yield with Electron-Deficient Anilines Slower oxidative addition.Use a more electron-donating ligand to accelerate the oxidative addition step.[12]
Poor Regioselectivity with Unsymmetrical Alkynes Similar steric and electronic properties of alkyne substituents.Introduce a bulky directing group (e.g., a silyl group) on the alkyne.[14] Varying the ligand and reaction temperature may also influence regioselectivity.
Side reactions with sensitive functional groups. The reaction conditions may not be compatible with all functional groups.A mild and general protocol using a Pd(0)/P(tBu)₃ catalyst system at 60 °C has been developed to mitigate side reactions.[12]
Quantitative Data: Optimization of Larock Indole Synthesis
o-Haloaniline Alkyne Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
o-IodoanilineDiphenylacetylenePd(OAc)₂K₂CO₃DMF100>80[11]
o-BromoanilineVariesPd(0)/P(tBu)₃Cy₂NMe1,4-Dioxane60Varies[12]
o-ChloroanilineVariesPd(0)/dtbpfK₃PO₄NMP110-130Varies[13]
Yields are highly substrate-dependent.
Experimental Protocol: General Procedure for Larock Indole Synthesis

This is a general protocol and may require optimization for specific substrates.[13]

  • To a reaction vessel, add the o-iodoaniline (1.0 equiv), the disubstituted alkyne (2-5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and an excess of a base such as potassium carbonate.

  • Add a solvent such as DMF.

  • The reaction mixture is heated, typically to 100°C, and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Larock Indole Synthesis Catalytic Cycle

Larock_Indole_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (o-haloaniline) Pd0->OxAdd PdII_Aryl Aryl-Pd(II) Complex OxAdd->PdII_Aryl AlkyneCoord Alkyne Coordination PdII_Aryl->AlkyneCoord Insertion Migratory Insertion AlkyneCoord->Insertion VinylPd Vinyl-Pd(II) Intermediate Insertion->VinylPd Cyclization Intramolecular Cyclization VinylPd->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Pd0 Regenerates Catalyst Indole 2,3-Disubstituted Indole RedElim->Indole

Caption: The catalytic cycle of the Larock indole synthesis.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline to form a 2-arylindole.[15]

Frequently Asked Questions (FAQs)
  • Q1: The yields of my Bischler-Möhlau synthesis are very low. What can I do to improve them? A1: The classical Bischler-Möhlau synthesis often requires harsh reaction conditions, leading to poor yields and side reactions.[15] Modern modifications, such as the use of microwave irradiation or a lithium bromide catalyst, can provide milder conditions and improved yields.[16]

  • Q2: I am observing the formation of multiple products. What are the likely side reactions? A2: The reaction mechanism is complex and can proceed through different pathways, potentially leading to a mixture of 2-aryl and 3-aryl indoles.[17] The regiochemical outcome is highly dependent on the specific substrates used.[17]

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield/Decomposition Harsh reaction conditions (high temperature).Employ milder, modern protocols such as microwave-assisted synthesis or the use of a catalyst like lithium bromide.[16]
Formation of Regioisomers Competing mechanistic pathways.The regioselectivity is highly substrate-dependent. It may be necessary to screen different aniline and α-haloketone starting materials.[17]
Quantitative Data: Bischler-Möhlau Synthesis of 2-Arylindoles
Method Starting Materials Conditions Yield (%) Reference
Conventionalα-Bromoacetophenone, AnilineHigh temperature, refluxHistorically low[15]
Microwave-assisted (one-pot)Anilines, Phenacyl bromides (2:1 mixture)Microwave (600W), 1 min52-75[18]
HFIP-Promoted Microwaveα-Amino arylacetonesHFIP, MicrowaveModerate to good[19]
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylindoles

This protocol is adapted from a procedure by Sridharan et al.[20]

  • Preparation of N-Phenacylanilines: Equimolecular amounts of an aniline and a phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Microwave Irradiation: The resulting N-phenacylaniline is irradiated in a microwave oven at 540 W for 45-60 seconds to yield the 2-arylindole.

  • One-Pot Variation: A 2:1 mixture of the aniline and phenacyl bromide is stirred for 3 hours and then irradiated for 1 minute at 600 W in the presence of a few drops of DMF to afford the 2-arylindole in improved yields (52-75%).[18]

Bischler-Möhlau Indole Synthesis Mechanism

Bischler_Mohlau_Mechanism Start α-Bromoacetophenone + Aniline Intermediate1 α-Anilinoacetophenone Start->Intermediate1 Intermediate2 Intermediate + Aniline Intermediate1->Intermediate2 Intermediate3 Imine Intermediate Intermediate2->Intermediate3 Cyclization Electrophilic Cyclization Intermediate3->Cyclization Intermediate4 Cyclized Intermediate Cyclization->Intermediate4 Aromatization Aromatization & Tautomerization Intermediate4->Aromatization Indole 2-Arylindole Aromatization->Indole

Caption: A plausible mechanism for the Bischler-Möhlau indole synthesis.

References

Validation & Comparative

A Comparative Guide to 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate and Other Substituted Phenylhydrazines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the successful synthesis of target molecules. Phenylhydrazines are a versatile class of compounds, widely employed as precursors in various chemical transformations, most notably the Fischer indole synthesis. This guide provides an objective comparison of 2,3-Dimethylphenylhydrazine hydrochloride hydrate with other substituted phenylhydrazines, supported by experimental data to inform reagent selection in organic synthesis.

Introduction to Substituted Phenylhydrazines

Substituted phenylhydrazines are derivatives of phenylhydrazine, characterized by the presence of one or more functional groups on the phenyl ring. These substituents significantly influence the electronic properties and reactivity of the hydrazine moiety, thereby affecting the course and outcome of chemical reactions. The hydrochloride hydrate form enhances the stability and handling of these reagents. Their primary utility lies in the synthesis of indole derivatives, a core scaffold in numerous pharmaceuticals and biologically active compounds.

Performance in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The nature and position of the substituent on the phenylhydrazine ring can dramatically impact the reaction yield and regioselectivity.

Influence of Substituents on Reaction Yield

The electronic nature of the substituent on the phenyl ring plays a crucial role in the rate-determining step of the Fischer indole synthesis, which is the-sigmatropic rearrangement.

  • Electron-donating groups (e.g., methyl, methoxy) at the ortho and para positions generally increase the electron density of the aniline nitrogen, facilitating the rearrangement and often leading to higher yields.

  • Electron-withdrawing groups (e.g., nitro, chloro) tend to decrease the nucleophilicity of the nitrogen atom, which can hinder the reaction and result in lower yields. The position of these groups also has a significant effect, with meta positioning often being more favorable than ortho or para.

The following table summarizes the reported yields of the Fischer indole synthesis using various substituted phenylhydrazines with different ketones under acidic conditions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Phenylhydrazine DerivativeKetone/AldehydeAcid CatalystReaction ConditionsProductYield (%)
2,3-Dimethylphenylhydrazine HCl PropiophenonePolyphosphoric AcidHeat2,3,4-Trimethyl-1H-indoleNot specified
p-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidReflux, 2.25 h2,3,3,5-Tetramethylindolenine>90
o,m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom TempMethyl indoleninesHigh
o,p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HClReflux, 4 h2,3,3-Trimethyl-5/7-nitro-indolenine30-31
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic AcidReflux, 1.5 h2,3,3-Trimethyl-5-nitroindolenine10
p-Methoxyphenylhydrazine HCl2-MethylcyclohexanoneAcetic AcidRoom Temp, 20 minp-Methoxy substituted indolenine>90
o,m,p-Chlorophenylhydrazine HCl2-MethylcyclohexanoneAcetic AcidReflux, 0.5 hChloro-substituted indolenines>90
2-Methoxyphenylhydrazone of ethyl pyruvateHCl/EtOHHeatNot specifiedEthyl 7-methoxyindole-2-carboxylateMinor product

Physicochemical Properties

The physical and chemical properties of substituted phenylhydrazines are important for their handling, storage, and reactivity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dimethylphenylhydrazine hydrochloride56737-75-8C₈H₁₃ClN₂172.66210 (dec.)
Phenylhydrazine hydrochloride59-88-1C₆H₉ClN₂144.60243-246 (dec.)
4-Methylphenylhydrazine hydrochloride19398-17-7C₇H₁₁ClN₂158.63215-220 (dec.)
4-Methoxyphenylhydrazine hydrochloride19501-58-7C₇H₁₁ClN₂O174.63162-164 (dec.)
4-Chlorophenylhydrazine hydrochloride1073-70-7C₆H₈Cl₂N₂179.05225-230 (dec.)
4-Nitrophenylhydrazine100-16-3C₆H₇N₃O₂153.14158-160 (dec.)

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

The following is a generalized protocol for the Fischer indole synthesis, which can be adapted for specific substituted phenylhydrazines and carbonyl compounds.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • Ketone or aldehyde (1.0 - 1.2 eq)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • To a solution of the substituted phenylhydrazine hydrochloride in the chosen solvent, add the ketone or aldehyde.

  • Add the acid catalyst to the mixture.

  • The reaction mixture is then heated under reflux or stirred at room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If using a protic acid like acetic acid, the mixture is often neutralized with a base (e.g., NaOH solution).

  • The product is typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired indole derivative.

Visualizing the Process

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis is a multi-step process involving the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement and subsequent cyclization and elimination to form the aromatic indole ring.

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization and Cyclization cluster_step5 Step 5: Elimination Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + Carbonyl - H2O Phenylhydrazine->Phenylhydrazone Carbonyl Aldehyde or Ketone Enehydrazine Enehydrazine Tautomer Phenylhydrazone->Enehydrazine Acid Catalyst Phenylhydrazone->Enehydrazine Rearrangement_Product Di-imine Intermediate Enehydrazine->Rearrangement_Product Enehydrazine->Rearrangement_Product Cyclized_Intermediate Cyclized Intermediate Rearrangement_Product->Cyclized_Intermediate Aromatization Rearrangement_Product->Cyclized_Intermediate Indole Substituted Indole Cyclized_Intermediate->Indole - NH3 Cyclized_Intermediate->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an indole derivative via the Fischer indole synthesis.

Experimental_Workflow Start Start: Reagents Reaction Reaction: Fischer Indole Synthesis Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis Final_Product Final Product: Substituted Indole Analysis->Final_Product

Caption: Experimental workflow for indole synthesis.

Conclusion

The choice of a substituted phenylhydrazine is a critical parameter in the Fischer indole synthesis. This compound, with its electron-donating methyl groups, is expected to be a reactive substrate, likely leading to good yields of the corresponding indole. However, the performance of any given phenylhydrazine derivative is highly dependent on the specific ketone or aldehyde used, as well as the reaction conditions. This guide provides a comparative framework and foundational experimental protocols to aid researchers in the rational selection of substituted phenylhydrazines for their synthetic endeavors. For novel syntheses, empirical optimization of reaction conditions is always recommended to achieve the desired outcome.

comparative analysis of catalysts for Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, can be facilitated by a diverse array of catalysts, the choice of which is a critical parameter that significantly influences reaction efficiency, yields, and regioselectivity.[2] This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Performance Comparison of Catalysts

Table 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

CatalystSolventTemperature (°C)Time (h)Yield (%)
Zinc Chloride (ZnCl₂)None1700.172-80[3]
Polyphosphoric Acid (PPA)PPA1000.593[4]
p-Toluenesulfonic Acid (p-TsOH)Acetic AcidRefluxNot SpecifiedHigh
Boron Trifluoride Etherate (BF₃·OEt₂)DichloromethaneRoom Temp183 (for 3-acylindole)[5]
Sulfuric Acid (H₂SO₄)Acetic AcidRefluxNot SpecifiedGood

Table 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AcidGlacial Acetic AcidReflux1.5>95[6]
Sulfuric AcidDilute H₂SO₄Not SpecifiedNot SpecifiedGood[7]
Zinc Chloride (ZnCl₂)Triethylene Glycol (TEG)MicrowaveNot SpecifiedExcellent[8]
Polyphosphoric Acid (PPA)PPA100Not SpecifiedGood

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are representative protocols for the Fischer indole synthesis using common catalysts.

Protocol 1: Zinc Chloride (ZnCl₂) Catalyzed Synthesis of 2-Phenylindole[3]
  • Reactant Preparation: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour to form the phenylhydrazone. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Cyclization: The crude acetophenone phenylhydrazone is mixed with anhydrous zinc chloride (200 g) in a beaker.

  • Heating: The mixture is heated in a silicone oil bath to 170 °C. The reaction is vigorous and is complete in about 6 minutes.

  • Work-up: After cooling, the reaction mixture is treated with a solution of 1 part concentrated hydrochloric acid and 2 parts water to dissolve the zinc chloride and any basic impurities.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to yield 2-phenylindole.

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 2-Phenylindole[4][9]
  • Reactant Preparation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq). Heat the mixture gently (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone.

  • Cyclization: To the pre-formed phenylhydrazone, add polyphosphoric acid (approximately 10 times the weight of phenylhydrazine).

  • Heating: Heat the stirred mixture in an oil bath at 100 °C for 30 minutes.

  • Work-up: After the reaction is complete, pour the mixture into cold water and basify with a 20% ammonia solution.

  • Isolation and Purification: Extract the product with ethyl acetate. The organic layer is concentrated, and the crude material is purified by column chromatography.

Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Monohydrate Catalyzed Solvent-Free Synthesis[10]
  • Reactant Mixture: In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), the ketone (e.g., acetophenone, 1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heating: Heat the mixture, with occasional swirling or stirring, in a water bath or heating block at approximately 100 °C for 5-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling the mixture to room temperature, add water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Wash the collected solid with water to remove the acid catalyst and any water-soluble impurities. The product can be further purified by recrystallization or column chromatography if needed.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps facilitated by an acid catalyst.[9][10]

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone Formation A->C B Aldehyde or Ketone B->C D Tautomerization to Ene-hydrazine C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E Protonation F Rearomatization E->F G Cyclization & Ammonia Elimination F->G Acid Catalyst H Indole Product G->H

A generalized experimental workflow for the Fischer indole synthesis.

The reaction is initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[9] This intermediate then tautomerizes to the corresponding enamine or 'ene-hydrazine' in the presence of an acid catalyst.[10] A key step is the[11][11]-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to a di-imine intermediate.[9] Subsequent rearomatization, intramolecular cyclization, and elimination of ammonia yield the final indole product.[10]

Catalytic_Cycle catalyst Acid Catalyst (H⁺) hydrazone Phenylhydrazone catalyst->hydrazone Protonates Carbonyl (in situ formation) enehydrazine Ene-hydrazine hydrazone->enehydrazine Tautomerization protonated_ene Protonated Ene-hydrazine enehydrazine->protonated_ene + H⁺ rearrangement [3,3]-Sigmatropic Rearrangement protonated_ene->rearrangement diimine Di-imine Intermediate rearrangement->diimine aminal Cyclized Intermediate (Aminal) diimine->aminal Cyclization indole Indole Product aminal->indole -NH₃ - H⁺

References

Comparative Guide to Analytical Method Validation for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,3-Dimethylphenylhydrazine hydrochloride hydrate and its derivatives, focusing on High-Performance Liquid Chromatography (HPLC), a widely utilized technique in pharmaceutical analysis. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) as a Primary Analytical Technique

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For hydrazine derivatives, which can be reactive and potentially genotoxic, a validated HPLC method is crucial for controlling their levels in drug substances and products.

A common approach for the analysis of hydrazine compounds that may lack a strong chromophore is pre-column derivatization. This process involves reacting the analyte with a derivatizing agent to form a product with enhanced detectability, typically by UV-Visible or fluorescence detectors. A well-established derivatizing reagent for hydrazines is 2,4-Dinitrophenylhydrazine (2,4-DNPH), which forms stable hydrazones that can be readily analyzed by HPLC.[4]

Comparison of HPLC Methodologies

The following sections compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of 2,3-Dimethylphenylhydrazine derivatives: one employing direct UV detection and another utilizing pre-column derivatization with 2,4-DNPH for enhanced sensitivity.

Data Presentation: Method Performance Comparison

The performance of an analytical method is evaluated based on several key validation parameters. The table below summarizes the typical expected performance data for the two compared HPLC methods.

Validation ParameterMethod A: Direct UV DetectionMethod B: Pre-column Derivatization (2,4-DNPH)ICH Acceptance Criteria (Typical)
Specificity Able to resolve the main peak from potential impurities and degradation products.Able to resolve the derivatized analyte peak from derivatizing agent and other components.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][3]
Linearity (r²) > 0.998> 0.999r² ≥ 0.995[5]
Range (µg/mL) 1 - 1000.1 - 25The range should cover the expected concentration of the analyte in the samples.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Typically 98.0 - 102.0% for assay of a drug substance.
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%[1]
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.20.02The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Limit of Quantitation (LOQ) (µg/mL) 0.60.06The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).Unaffected by minor changes in derivatization time (±5 min), temperature (±2°C), and mobile phase conditions.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific derivatives of this compound.

Method A: Direct UV Detection

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm[7]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the validated range of the method.

Method B: Pre-column Derivatization with 2,4-DNPH

1. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile with a catalytic amount of sulfuric acid).[4]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution and dilute to a final volume with the mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Gradient elution may be required to separate the derivatized product from the excess derivatizing reagent. A typical gradient could be from a lower to a higher percentage of organic modifier (e.g., acetonitrile) in water.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 360 nm (the maximum absorbance wavelength for the dinitrophenylhydrazone derivative)[4][8]

  • Injection Volume: 10 µL

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Documentation Documentation Phase Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method leads to Validation_Protocol Prepare Validation Protocol Select_Method->Validation_Protocol documented in Perform_Experiments Perform Validation Experiments Validation_Protocol->Perform_Experiments guides Collect_Data Collect and Process Data Perform_Experiments->Collect_Data generates Compare_Criteria Compare Results with Acceptance Criteria Collect_Data->Compare_Criteria provides data for Assess_Suitability Assess Method Suitability Compare_Criteria->Assess_Suitability informs Validation_Report Prepare Validation Report Assess_Suitability->Validation_Report is documented in Final_Approval Final Review and Approval Validation_Report->Final_Approval submitted for

Caption: General workflow for analytical method validation.

HPLC_Derivatization_Workflow Start Sample/Standard Preparation Derivatization Add Derivatizing Reagent (e.g., 2,4-DNPH) Start->Derivatization Reaction Controlled Heating (e.g., 60°C for 30 min) Derivatization->Reaction Dilution Cool and Dilute to Final Volume Reaction->Dilution HPLC_Analysis Inject into HPLC System Dilution->HPLC_Analysis Data_Acquisition Data Acquisition and Processing HPLC_Analysis->Data_Acquisition

Caption: Experimental workflow for pre-column derivatization in HPLC.

Conclusion

The choice between direct UV detection and a method involving derivatization depends on the specific requirements of the analysis. For routine quality control where the concentration of the 2,3-Dimethylphenylhydrazine derivative is expected to be high, a direct UV detection method may be sufficient, offering simplicity and speed. However, for trace-level analysis, such as the determination of genotoxic impurities, a derivatization-based method is superior due to its significantly lower detection and quantitation limits. Both methods must be rigorously validated to ensure they are fit for their intended purpose, providing reliable and accurate data for decision-making in the pharmaceutical development process.

References

spectroscopic comparison of indole isomers formed from 2,3-Dimethylphenylhydrazine hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of indole isomers synthesized from 2,3-dimethylphenylhydrazine hydrochloride hydrate via the Fischer indole synthesis. The Fischer indole synthesis is a classic and versatile chemical reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] When an unsymmetrical ketone is used with a substituted phenylhydrazine, a mixture of structural isomers can be formed, necessitating careful spectroscopic analysis for identification and characterization.

This document outlines the experimental protocol for the synthesis of 2,3,6,7-tetramethylindole and 2,3,4,5-tetramethylindole from 2,3-dimethylphenylhydrazine and butan-2-one (methyl ethyl ketone). It presents a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers and professionals in organic synthesis and drug development.

Experimental Protocols

1. Synthesis of Tetramethylindole Isomers via Fischer Indolization

The synthesis follows the general procedure of the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[4][5]

  • Materials: this compound, butan-2-one (methyl ethyl ketone), glacial acetic acid, ethanol, sodium hydroxide (NaOH), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • A solution of this compound (10 mmol) in a mixture of ethanol (20 mL) and water (5 mL) is prepared in a round-bottom flask.

    • Butan-2-one (11 mmol, 1.1 equivalents) is added to the solution.

    • Glacial acetic acid (5 mL) is added as the acidic catalyst.[2]

    • The reaction mixture is heated to reflux for 4-6 hours, with the progress monitored by Thin-Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is neutralized with a 2M NaOH solution until it reaches a pH of 8-9.

    • The product is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

    • The resulting crude product, a mixture of 2,3,6,7-tetramethylindole and 2,3,4,5-tetramethylindole, is purified by column chromatography on silica gel.

2. Spectroscopic Characterization

The purified isomers are subjected to a suite of spectroscopic analyses for structural elucidation and comparison.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[6][7]

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples are prepared as KBr pellets or as a thin film on a NaCl plate.[8] IR spectroscopy is a powerful tool for distinguishing isomers by identifying unique vibrational frequencies of different bonds.[9]

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed to determine the molecular weight and fragmentation patterns of the isomers.[10]

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer, with the samples dissolved in a suitable solvent like ethanol or methanol.[11][12]

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for the two primary indole isomers formed. The data is based on known values for closely related substituted indoles.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

IsomerSpectroscopic Data
2,3,6,7-Tetramethylindole ¹H NMR (δ, ppm): ~8.0 (br s, 1H, N-H), ~7.0-7.2 (m, 2H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, C2-CH₃), ~2.1 (s, 3H, C3-CH₃).
¹³C NMR (δ, ppm): ~135.0 (C₇ₐ), ~132.0 (C₃ₐ), ~128.0 (C₆), ~125.0 (C₇), ~120.0 (C₄), ~118.0 (C₅), ~110.0 (C₃), ~105.0 (C₂), ~20.0 (Ar-CH₃), ~18.0 (Ar-CH₃), ~12.0 (C2-CH₃), ~10.0 (C3-CH₃).
2,3,4,5-Tetramethylindole ¹H NMR (δ, ppm): ~8.0 (br s, 1H, N-H), ~6.9-7.1 (m, 2H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, C2-CH₃), ~2.1 (s, 3H, C3-CH₃).
¹³C NMR (δ, ppm): ~136.0 (C₇ₐ), ~133.0 (C₃ₐ), ~129.0 (C₄), ~127.0 (C₅), ~122.0 (C₆), ~119.0 (C₇), ~111.0 (C₃), ~106.0 (C₂), ~21.0 (Ar-CH₃), ~19.0 (Ar-CH₃), ~13.0 (C2-CH₃), ~11.0 (C3-CH₃).

Table 2: Comparative IR, MS, and UV-Vis Spectroscopic Data

IsomerIR Data (cm⁻¹)Mass Spectrometry (m/z)UV-Vis Data (λₘₐₓ, nm)
2,3,6,7-Tetramethylindole ~3400 (N-H stretch), ~2920 (C-H stretch, aliphatic), ~1600 & ~1450 (C=C stretch, aromatic), ~800 (C-H bend, aromatic).173 (M⁺), 158 ([M-CH₃]⁺). The fragmentation pattern is key to distinguishing isomers.[13]~225, ~280. The absorption maxima can shift based on substitution patterns.[14]
2,3,4,5-Tetramethylindole ~3410 (N-H stretch), ~2925 (C-H stretch, aliphatic), ~1610 & ~1460 (C=C stretch, aromatic), ~810 (C-H bend, aromatic).173 (M⁺), 158 ([M-CH₃]⁺). Subtle differences in ion abundances may be observed.~230, ~285.

Mandatory Visualization

The logical flow of the experimental process and the underlying chemical transformation are visualized below using the DOT language.

experimental_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Isomeric Products cluster_analysis Spectroscopic Analysis hydrazine 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate fischer Fischer Indole Synthesis (Acetic Acid, Reflux) hydrazine->fischer ketone Butan-2-one ketone->fischer isomer_A 2,3,6,7-Tetramethylindole fischer->isomer_A isomer_B 2,3,4,5-Tetramethylindole fischer->isomer_B nmr NMR ('H & ¹³C) isomer_A->nmr ir FTIR isomer_A->ir ms Mass Spectrometry isomer_A->ms uvvis UV-Vis isomer_A->uvvis isomer_B->nmr isomer_B->ir isomer_B->ms isomer_B->uvvis comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison uvvis->comparison

Caption: Experimental workflow for the synthesis and spectroscopic comparison of indole isomers.

fischer_mechanism start Phenylhydrazine + Ketone hydrazone Phenylhydrazone Formation (Acid Catalyst, -H₂O) start->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Aromatization & Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia (-NH₃) aminal->elimination product Aromatic Indole elimination->product

Caption: Mechanism of the Fischer indole synthesis reaction.[1][4]

References

A Comparative Guide to Alternatives for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dimethylphenylhydrazine hydrochloride hydrate is a valuable reagent in organic synthesis, primarily utilized in the Fischer indole synthesis to generate indoles with substitution at the 6- and 7-positions. However, the exploration of alternative reagents and synthetic methodologies is crucial for expanding the synthetic toolbox, improving yields, and accessing a wider array of molecular architectures. This guide provides an objective comparison of alternatives to 2,3-dimethylphenylhydrazine, supported by experimental data and detailed protocols.

Fischer Indole Synthesis: A Comparative Analysis of Substituted Phenylhydrazines

The Fischer indole synthesis remains a cornerstone for indole formation. The choice of the substituted phenylhydrazine directly dictates the substitution pattern of the resulting indole. Here, we compare the performance of various substituted phenylhydrazines with the potential outcomes of using 2,3-dimethylphenylhydrazine.

Table 1: Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis

Hydrazine DerivativeKetone/AldehydeProductYield (%)Reference
2,3-Dimethylphenylhydrazine HCl Hypothetical Reaction6,7-Dimethylindole derivativeData not available-
o-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,7-Tetramethyl-3H-indole85[2]
m-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,4- and 2,3,3,6-Tetramethyl-3H-indole (mixture)82[2]
p-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,5-Tetramethyl-3H-indole80[2]
o-Nitrophenylhydrazine HCl2-Methylcyclohexanone4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole51[4]
p-Nitrophenylhydrazine HCl2-Methylcyclohexanone4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole65[2]
p-Nitrophenylhydrazine HClIsopropyl methyl ketone2,3,3-Trimethyl-5-nitro-3H-indole10[2][4]

Key Observations:

  • Electron-donating groups (like methyl groups on tolylhydrazines) generally lead to high yields in the Fischer indole synthesis.[2]

  • Electron-withdrawing groups (like the nitro group on nitrophenylhydrazines) can significantly decrease yields, as seen with the reaction of p-nitrophenylhydrazine and isopropyl methyl ketone.[2][4]

  • The nature of the ketone also plays a crucial role in the reaction's success.[2]

Alternative Synthetic Methodologies for Substituted Indoles

Beyond the classical Fischer indole synthesis with different phenylhydrazines, several other named reactions offer powerful alternatives for the synthesis of substituted indoles.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a modern and versatile method for forming C-N bonds.[5] While not a direct indole synthesis, it can be a key step in multi-step sequences to generate precursors for indole formation or to functionalize an existing indole core. The reaction couples an aryl halide or triflate with an amine.

Logical Workflow for Indole Synthesis via Buchwald-Hartwig Amination:

A Aryl Halide/Triflate C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Amine B->C D N-Aryl Amine C->D E Further Cyclization Steps D->E F Substituted Indole E->F

Figure 1. Synthesis of substituted indoles via a Buchwald-Hartwig amination and subsequent cyclization strategy.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7][8] This offers a distinct advantage when specific substitution at the 7-position is desired, a pattern achievable with 2,3-dimethylphenylhydrazine in the Fischer synthesis.

Reaction Scheme of the Bartoli Indole Synthesis:

cluster_reactants Reactants A ortho-Substituted Nitroarene C Reaction at low temperature followed by acidic workup A->C B Vinyl Grignard Reagent (3 equiv.) B->C D 7-Substituted Indole C->D

Figure 2. General overview of the Bartoli indole synthesis.

Borsche-Drechsel Cyclization

A variation of the Fischer indole synthesis, the Borsche-Drechsel cyclization, is used to synthesize tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[9][10][11] Subsequent oxidation can then lead to carbazoles, which are structurally related to indoles.

Experimental Workflow for Borsche-Drechsel Cyclization:

A Arylhydrazine C Acid-catalyzed Condensation A->C B Cyclohexanone B->C D Cyclohexanone Arylhydrazone C->D E Acid-catalyzed Cyclization D->E F Tetrahydrocarbazole E->F

Figure 3. Stepwise process of the Borsche-Drechsel cyclization.

Experimental Protocols

Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole from p-Tolylhydrazine Hydrochloride[4]

Materials:

  • p-Tolylhydrazine hydrochloride (1a, 0.25 g, 1.62 mmol)

  • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

  • Glacial acetic acid (2 g, 0.03 mol)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CDCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone to glacial acetic acid.

  • Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with 1 M NaOH solution.

  • Dilute the mixture with 100 mL of water and extract with CDCl₃ (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 2,3,3,5-tetramethyl-3H-indole.

Fischer Indole Synthesis of 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole from o-Nitrophenylhydrazine[4]

Materials:

  • o-Nitrophenylhydrazine (1c, 0.29 g, 1.89 mmol)

  • 2-Methylcyclohexanone (0.21 g, 1.89 mmol)

  • Glacial acetic acid (3 g, 0.05 mol)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CDCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine o-nitrophenylhydrazine, 2-methylcyclohexanone, and glacial acetic acid in a round-bottom flask.

  • Reflux the mixture with stirring for 24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M NaOH solution.

  • Dilute with 100 mL of water and extract with CDCl₃ (3 x 100 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄ and remove the solvent by evaporation.

  • Purify the resulting oil by column chromatography on silica gel to yield 4a-methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole.

Conclusion

While 2,3-dimethylphenylhydrazine hydrochloride is a competent reagent for the synthesis of 6,7-dimethyl substituted indoles via the Fischer synthesis, a variety of alternatives exist. Other substituted phenylhydrazines, such as tolylhydrazines, can provide high yields of variously methylated indoles. For accessing different substitution patterns or overcoming limitations of the Fischer synthesis, modern methods like the Buchwald-Hartwig amination and the Bartoli indole synthesis offer powerful and flexible alternatives. The choice of reagent and methodology will ultimately depend on the desired substitution pattern of the target indole, the availability of starting materials, and the desired reaction conditions.

References

A Comparative Guide to the Reaction Yields of Substituted Hydrazines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to achieving optimal reaction outcomes. Substituted hydrazines are crucial building blocks for a variety of heterocyclic compounds, which form the scaffold of many pharmaceutical agents. This guide provides an objective comparison of product yields for different substituted hydrazines in two key reactions: the synthesis of pyrazoles and the Fischer indole synthesis. The information presented is supported by experimental data to aid in the selection of the most appropriate hydrazine derivative for a given synthetic goal.

Pyrazole Synthesis: A Yield Comparison

The condensation of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a fundamental method for constructing the pyrazole ring. The nature of the hydrazine substrate can significantly influence the reaction yield. A direct comparison between hydrazine hydrate and hydrazine sulfate in the synthesis of 3,5-dimethylpyrazole from acetylacetone highlights this impact.

Hydrazine DerivativeReactant 2SolventCatalystReaction TimeYield (%)Reference
Hydrazine HydrateAcetylacetoneWaterNone2 hours95.0[1]
Hydrazine SulfateAcetylacetone10% NaOH (aq)NaOH1 hour (post-addition)77-81[2]
Hydrazine SulfateAcetylacetone10% NaOH (aq)NaOH3 hours82.3[1]

As the data indicates, hydrazine hydrate generally provides a higher yield of 3,5-dimethylpyrazole compared to hydrazine sulfate under the tested conditions. The use of hydrazine hydrate also offers a simpler reaction setup, avoiding the need for a strong base as a catalyst.[1]

Fischer Indole Synthesis: Impact of Substitution on Yield

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] The substituents on the phenylhydrazine ring can have a pronounced effect on the reaction's success and yield.

Hydrazine DerivativeReactant 2Catalyst/ConditionsProductYield (%)Reference
PhenylhydrazineKetone/AldehydeAcid (Brønsted or Lewis)Indole derivativeVariable[3][4]
Alkylated ArylhydrazinesKetone/AldehydeAcidIndole derivativeHigher yields and faster rates than unalkylated counterparts[5]
o,m-Tolylhydrazine HClIsopropyl methyl ketoneAcetic acid, room temp.2,3,3,4-Tetramethyl-3H-indole / 2,3,3,6-Tetramethyl-3H-indoleHigh[6]
o,p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic acid, refluxNitro-substituted tetrahydrocarbazoleHigh[6]
2-MethoxyphenylhydrazoneEthyl pyruvateHCl/EtOHEthyl 6-chloroindole-2-carboxylate (abnormal product)Main product[7]
Phenylhydrazines with electron-donating groupsKetone/AldehydeProtic acidsMay lead to reaction failurePoor to none[8]

The general trend observed is that alkylation on the terminal nitrogen of arylhydrazines can enhance both the yield and the rate of the Fischer indole synthesis.[5] However, the electronic nature of substituents on the aromatic ring plays a critical role; electron-donating groups can sometimes hinder the desired cyclization, leading to poor yields or reaction failure.[8] The specific substitution pattern can also lead to unexpected products, as seen with the 2-methoxyphenylhydrazone.[7]

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate and Acetylacetone

This protocol is adapted from a study that reported a 95% yield.[1]

Materials:

  • Hydrazine hydrate (e.g., 55% N₂H₄ solution)

  • Acetylacetone (2,4-pentanedione)

  • Water

Procedure:

  • In a round-bottomed flask equipped with a stirrer, dissolve 11.8 g (0.20 mole N₂H₄) of hydrazine hydrate in 40 mL of water.

  • Cool the solution to 15°C in an ice bath.

  • While maintaining the temperature at 15°C, add 20.0 g (0.20 mole) of acetylacetone dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 15°C for 2 hours.

  • The product, 3,5-dimethylpyrazole, will precipitate as a crystalline solid.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

General Procedure for the Fischer Indole Synthesis

This generalized protocol is based on established methods for the Fischer indole synthesis.[3][4]

Materials:

  • Substituted phenylhydrazine

  • Aldehyde or ketone

  • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid)

  • Solvent (e.g., acetic acid, ethanol, or toluene)

Procedure:

  • Formation of the Phenylhydrazone (can be isolated or formed in situ):

    • Dissolve equimolar amounts of the substituted phenylhydrazine and the carbonyl compound in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture gently (e.g., reflux) for a period of time (typically 1-2 hours) until the formation of the phenylhydrazone is complete, which can be monitored by TLC.

  • Indolization:

    • To the phenylhydrazone (either isolated or the in situ mixture), add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates.

    • Heat the reaction mixture to an elevated temperature (ranging from 80°C to reflux, depending on the substrates and catalyst) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Reaction Workflows

The following diagrams illustrate the generalized workflows for the synthesis of pyrazoles and the Fischer indole synthesis.

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Substituted Hydrazine Reaction Condensation Reaction Hydrazine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole Cyclization

General workflow for pyrazole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_process Process cluster_product Product Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Indole Substituted Indole Rearrangement->Indole Cyclization & NH3 Elimination

Key stages in the Fischer indole synthesis.

References

A Comparative Guide to the Kinetic Studies of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic reactivity of 2,3-Dimethylphenylhydrazine hydrochloride hydrate and its isomers in common organic reactions, particularly hydrazone formation. Due to a lack of specific published kinetic data for 2,3-Dimethylphenylhydrazine, this comparison is based on established principles of physical organic chemistry, including electronic and steric effects of substituents on reaction rates. This document also offers a detailed, adaptable experimental protocol for researchers to conduct their own kinetic studies and generate comparative data.

Theoretical Comparison of Reactivity

The reactivity of substituted phenylhydrazines in reactions such as hydrazone formation with carbonyl compounds is primarily influenced by the electronic nature and position of the substituents on the phenyl ring. Methyl groups are electron-donating, which generally increases the nucleophilicity of the hydrazine nitrogen atoms and, consequently, the reaction rate. However, the position of these methyl groups can also introduce steric hindrance, which can counteract the electronic effect.

Table 1: Predicted Relative Reactivity of Dimethylphenylhydrazine Isomers in Hydrazone Formation

CompoundSubstituent PositionsExpected Electronic Effect on ReactivityExpected Steric HindrancePredicted Overall Relative Reactivity
Phenylhydrazine(Unsubstituted)BaselineMinimalBaseline
2,3-Dimethylphenylhydrazineortho, metaElectron-donating (activating)High (due to ortho-substituent)Slower than meta/para isomers
2,4-Dimethylphenylhydrazineortho, paraElectron-donating (activating)High (due to ortho-substituent)Slower than meta/para isomers
2,5-Dimethylphenylhydrazineortho, metaElectron-donating (activating)High (due to ortho-substituent)Slower than meta/para isomers
2,6-Dimethylphenylhydrazinedi-orthoElectron-donating (activating)Very High (due to two ortho-substituents)Slowest
3,4-Dimethylphenylhydrazinedi-meta/paraElectron-donating (activating)LowFastest
3,5-Dimethylphenylhydrazinedi-metaElectron-donating (activating)LowFast

This table is based on theoretical predictions. Experimental verification is required.

Experimental Protocols

A common method for studying the kinetics of hydrazone formation is to monitor the reaction of the hydrazine with a suitable carbonyl compound (e.g., a substituted benzaldehyde) using UV-Vis spectroscopy. The formation of the hydrazone product results in a change in the UV-Vis spectrum over time, which can be used to determine the reaction rate.

General Experimental Protocol for Kinetic Analysis of Hydrazone Formation

1. Materials and Reagents:

  • This compound and other dimethylphenylhydrazine isomers

  • A suitable carbonyl compound (e.g., 4-nitrobenzaldehyde, which has a strong chromophore)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Buffer solutions (e.g., phosphate or acetate buffers) to maintain a constant pH

  • Hydrochloric acid or sodium hydroxide for pH adjustment

2. Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • pH meter

  • Standard laboratory glassware

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the dimethylphenylhydrazine hydrochloride hydrate in the chosen solvent. If the hydrochloride salt is used, the solution will be acidic. The pH may need to be adjusted depending on the desired reaction conditions.

    • Prepare a stock solution of the carbonyl compound in the same solvent.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected hydrazone product. This can be determined by running a full spectrum of a solution where the reaction has gone to completion.

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the buffer solution and the hydrazine stock solution.

    • Initiate the reaction by adding the carbonyl compound stock solution to the cuvette.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The reaction is typically run under pseudo-first-order conditions, with one reactant (usually the carbonyl compound) in large excess.

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizations

Logical Relationship of Substituent Effects

The following diagram illustrates the interplay of electronic and steric effects of methyl substituents on the reactivity of the phenylhydrazine ring.

Substituent_Effects cluster_positions Impact of Position Reactivity Reactivity of Phenylhydrazine Electronic_Effect Electronic Effect (Electron-Donating) Reactivity->Electronic_Effect Influenced by Steric_Effect Steric Hindrance Reactivity->Steric_Effect Influenced by Ortho_Meta_Para Substituent Position Electronic_Effect->Ortho_Meta_Para Position Dependent Steric_Effect->Ortho_Meta_Para Position Dependent Ortho Ortho Position Ortho_Meta_Para->Ortho Meta Meta Position Ortho_Meta_Para->Meta Para Para Position Ortho_Meta_Para->Para Ortho->Steric_Effect Increases Hindrance (Decreases Reactivity) Meta->Electronic_Effect Increases Reactivity Para->Electronic_Effect Increases Reactivity

Caption: Interplay of electronic and steric effects on reactivity.

Experimental Workflow for Kinetic Studies

The following diagram outlines a typical workflow for conducting a kinetic study of hydrazone formation.

Experimental_Workflow A Prepare Stock Solutions (Hydrazine & Carbonyl) B Equilibrate Solutions & Spectrophotometer to Desired Temperature A->B C Mix Reactants in Cuvette (Initiate Reaction) B->C D Monitor Absorbance vs. Time at λmax C->D E Data Analysis: Fit to Kinetic Model D->E F Determine Rate Constants (k_obs and k) E->F

Caption: General workflow for a kinetic study of hydrazone formation.

A Comparative Guide to Assessing the Purity of Synthesized Indoles: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. Indoles, a privileged scaffold in medicinal chemistry, are no exception. Even minor impurities can significantly alter biological activity and lead to misleading results. This guide provides an objective comparison of two of the most powerful analytical techniques for purity assessment of synthesized indoles: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective methodologies, data interpretation, and provide illustrative experimental data to guide your analytical strategy.

The Orthogonal Approach: HPLC and NMR

High-Performance Liquid Chromatography (HPLC) is a workhorse in purity determination, lauded for its high resolution, sensitivity, and suitability for a broad range of non-volatile compounds.[1][2] Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a unique advantage as a primary analytical method. It not only provides a purity value but also confirms the structure of the principal component and allows for the identification and quantification of various impurities, often without the need for specific reference standards.[2][3][4] A combined, orthogonal approach utilizing both HPLC and NMR provides the highest level of confidence in the purity of a synthesized indole.[2]

Data Presentation: A Comparative Analysis

To illustrate the strengths of each technique, let's consider a hypothetical synthesized batch of 2-phenylindole. The data below summarizes the results from both HPLC and ¹H NMR analyses, highlighting how each method detects and quantifies the main product and its potential impurities.

ParameterHPLC Analysis¹H NMR Analysis (400 MHz, DMSO-d₆)
Main Compound 2-Phenylindole 2-Phenylindole
Retention Time (min)12.5-
Peak Area (%)98.5-
Chemical Shift (δ, ppm)-11.2 (s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H)
Integration-1.00 (NH proton set as reference)
Impurity 1 Indole Indole
Retention Time (min)8.2-
Peak Area (%)0.8-
Chemical Shift (δ, ppm)-11.0 (s, 1H, NH), 7.6-6.5 (m, 5H, Ar-H)
Integration-0.01 (relative to 2-phenylindole NH proton)
Impurity 2 Starting Material (e.g., Phenylhydrazine) Starting Material (e.g., Phenylhydrazine)
Retention Time (min)4.5-
Peak Area (%)0.5-
Chemical Shift (δ, ppm)-Signals in the aromatic and amine region
Integration-0.005 (relative to 2-phenylindole NH proton)
Impurity 3 Residual Solvent (e.g., Dichloromethane) Residual Solvent (e.g., Dichloromethane)
Retention Time (min)2.1-
Peak Area (%)0.2-
Chemical Shift (δ, ppm)-5.7 (s)
Integration-Varies based on concentration
Calculated Purity (%) 98.5 (by area percentage) ~98.7 (by relative integration)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for HPLC and NMR analysis of a synthesized indole.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for many indole derivatives.[1][5]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][5]

Reagents:

  • HPLC grade acetonitrile (ACN).[1]

  • HPLC grade water.[1]

  • Formic acid (FA) or Trifluoroacetic acid (TFA).[1][6]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized indole and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture to achieve a concentration of ~1 mg/mL.[5]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][5]

    • Injection Volume: 10 µL.[2][5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 220 nm and 280 nm (indoles typically have strong absorbance at these wavelengths).[5]

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the use of ¹H NMR for purity assessment, which can be performed qualitatively or quantitatively (qNMR).[5]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

  • Internal standard for qNMR (optional, e.g., maleic acid, 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized indole sample in a suitable volume (e.g., 0.6 mL) of a deuterated solvent in an NMR tube.[5]

    • For quantitative analysis (qNMR), accurately weigh both the sample and a certified internal standard and dissolve them together.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[5]

  • Data Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate the signals corresponding to the main indole compound and any visible impurities.

    • For a relative purity assessment, set the integral of a well-resolved proton signal of the main compound to a specific value (e.g., 1.00 for a single proton) and compare the relative integrals of impurity signals.

    • For qNMR with an internal standard, the purity can be calculated using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Workflow

To better understand the logical flow of purity assessment, the following diagrams illustrate the experimental workflows for both HPLC and NMR.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh & Dissolve Synthesized Indole Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample into HPLC System Filter->Inject MobilePhase Prepare Mobile Phases A and B Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (220 & 280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Purity Assessment Weigh Accurately Weigh Indole (& Optional Internal Standard) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) Transfer->Acquire Parameters Set Appropriate Parameters (e.g., Relaxation Delay for qNMR) Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Signals of Product & Impurities Process->Integrate Assess Assess Purity (Relative Integration or qNMR Calculation) Integrate->Assess

References

A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Substituted Dimethylphenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, with profound implications for drug design and development. The position of a substituent on a phenyl ring—be it ortho, meta, or para—can dramatically influence the rate and regioselectivity of chemical reactions. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-substituted dimethylphenylhydrazines. Due to the limited availability of direct comparative experimental data for dimethylphenylhydrazines, this guide draws upon data from structurally analogous compounds, namely substituted anilines and phenols, to elucidate the fundamental principles governing their reactivity in key chemical transformations.

Understanding Substituent Effects: Electronic and Steric Factors

The differential reactivity of ortho, meta, and para isomers is primarily governed by a combination of electronic and steric effects. The dimethylhydrazino group (-NHN(CH₃)₂) is a strong activating group due to the lone pair of electrons on the nitrogen atom adjacent to the aromatic ring. This lone pair can be delocalized into the ring through resonance, increasing the electron density at the ortho and para positions. Consequently, these positions are more susceptible to attack by electrophiles.

Conversely, the bulkiness of the dimethylhydrazino group can introduce steric hindrance, particularly at the ortho positions, potentially slowing down reactions at this site compared to the less hindered para position. The interplay of these electronic (resonance and inductive) and steric factors determines the overall reactivity and product distribution in chemical reactions.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The activating nature of the dimethylhydrazino group strongly directs incoming electrophiles to the ortho and para positions.

Halogenation of Analogous Toluidines

To illustrate the expected reactivity trends, we can examine the kinetic data for the halogenation of ortho- and para-toluidine (methyl-substituted anilines), which are structurally similar to dimethylphenylhydrazines. In a study on the chlorination of toluidines, the following relative rates were observed:

CompoundRelative Rate of Chlorination
Aniline1.00
p-Toluidine>1
o-Toluidine>1
m-Toluidine<1

Note: Specific numerical values for the relative rates of toluidine isomers were not available in the provided search results. The table reflects the general trend of activation by the methyl group.

The methyl group in toluidine is also an activating group, and its position influences the overall reactivity. Both o- and p-toluidine are more reactive than aniline itself due to the combined activating effects of the amino and methyl groups. The para-isomer generally reacts faster than the ortho-isomer due to reduced steric hindrance at the reaction sites. The meta-isomer is the least reactive of the substituted toluidines as the activating groups do not reinforce each other for substitution at any single position.

Experimental Protocol: Halogenation of Toluidines

The following is a general protocol for the halogenation of toluidines, based on typical electrophilic aromatic substitution procedures.

Materials:

  • Substituted toluidine (ortho, meta, or para)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Solvent (e.g., ethanol-water mixture)

  • Buffer solution to maintain pH

Procedure:

  • Dissolve the toluidine substrate in the ethanol-water solvent system.

  • Add the buffer solution to maintain the desired pH.

  • Introduce the chlorinating agent to initiate the reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, to determine the rate of disappearance of the starting material.

  • The reaction rate constants can be calculated from the kinetic data.

Comparative Reactivity in Oxidation Reactions

The electron-rich nature of dimethylphenylhydrazines makes them susceptible to oxidation. The position of the substituent can influence the ease of oxidation.

Oxidation of Analogous Cresols

Data from the oxidation of cresols (methyl-substituted phenols) can provide insights into the expected behavior of substituted dimethylphenylhydrazines. While direct rate constants for a comparative study were not found, the yields of coupling products in oxidative coupling reactions can indicate the propensity for oxidation. In one study, the oxidative coupling of cresols yielded the following results for the desired biphenol products:

CompoundProductYield
p-Cresol5,5′-Dimethyl-2,2′-biphenol86%[1]
m-Cresol4,4′-Dimethyl-2,2′-biphenol66%[1]
o-Cresol3,3′-Dimethyl-2,2′-biphenol40%[1]

These results suggest that the para- and meta-cresols are more readily oxidized to the desired coupled products under these specific conditions compared to the ortho-cresol, where side reactions and overoxidation are more prevalent.[1] This could be attributed to the steric hindrance of the ortho-methyl group influencing the approach of the oxidant or the stability of the resulting radical intermediates.

Experimental Protocol: Oxidation of Cresols

The following protocol is a generalized procedure for the oxidative coupling of cresols.

Materials:

  • Substituted cresol (ortho, meta, or para)

  • Oxidizing agent (e.g., a copper(II) catalyst system)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the cresol substrate in the solvent.

  • Add the catalyst system to the solution.

  • Expose the reaction mixture to an oxidizing atmosphere (e.g., air or pure oxygen).

  • Stir the reaction at a controlled temperature.

  • After the reaction is complete, quench the reaction and isolate the products by extraction and column chromatography.

  • Analyze the product distribution and yield using techniques like NMR and mass spectrometry.

Logical Relationship of Substituent Effects on Reactivity

The directing effects of the dimethylhydrazino group can be visualized as a logical workflow influencing the outcome of electrophilic aromatic substitution.

G Influence of Dimethylhydrazino Group on EAS Reactivity substituent -NHN(CH₃)₂ Substituent electronic Electronic Effects (Resonance & Inductive) substituent->electronic steric Steric Hindrance substituent->steric ortho_para_activation Increased Electron Density at Ortho & Para Positions electronic->ortho_para_activation ortho_hindrance Bulkiness at Ortho Position steric->ortho_hindrance reactivity Overall Reactivity ortho_para_activation->reactivity ortho_hindrance->reactivity para_product Favored Para Product reactivity->para_product Major ortho_product Less Favored Ortho Product reactivity->ortho_product Minor meta_product Disfavored Meta Product reactivity->meta_product Trace

Caption: Logical flow of substituent effects on EAS reactivity.

Experimental Workflow for Comparative Reactivity Studies

A typical experimental workflow to compare the reactivity of these isomers would involve parallel synthesis, reaction under identical conditions, and quantitative analysis.

G Workflow for Comparing Isomer Reactivity synthesis Synthesis of Ortho, Meta, & Para Isomers reaction Parallel Reaction (e.g., Nitration, Oxidation) synthesis->reaction sampling Time-course Sampling reaction->sampling analysis Quantitative Analysis (HPLC, GC-MS, NMR) sampling->analysis data Data Interpretation (Rate Constants, Yields) analysis->data comparison Comparative Reactivity Profile data->comparison

Caption: A standard workflow for experimental reactivity comparison.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2,3-Dimethylphenylhydrazine hydrochloride hydrate, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Hand Protection: Neoprene or nitrile gloves.

  • Body Protection: A fire/flame resistant lab coat, long pants, and closed-toe shoes.[1]

  • Respiratory Protection: Use in a well-ventilated area such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Emergency Procedures:

  • Spills: For small spills, absorb the material with an inert, dry substance and place it in a designated hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2] Do not use water on large spills.[2]

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air.[5] If swallowed, rinse your mouth with water and seek medical attention.[5]

Quantitative Safety Data Summary

The following table summarizes key safety and regulatory information for compounds of this nature.

ParameterValue/InformationSource
GHS Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Toxic to aquatic life with long-lasting effects.
UN Number 2811[6]
Waste Disposal Dispose of contents/container to an approved waste disposal plant.[5][7][8]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7][5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[9]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), into a dedicated, clearly labeled hazardous waste container.[2]

  • The container must be made of a compatible material (e.g., a lined metal or plastic drum) and kept securely closed.[9]

  • Label the container with "Hazardous Waste," the chemical name ("this compound"), and appropriate hazard symbols (e.g., "Toxic").[1]

2. Chemical Neutralization (for liquid waste, if permissible by institutional guidelines):

  • Caution: This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and in accordance with all institutional and regulatory guidelines.

  • A common method for the destruction of hydrazines is through oxidation. A solution of sodium hypochlorite (bleach) or calcium hypochlorite can be used.[3]

  • Slowly add an equal volume of a 5% aqueous solution of calcium hypochlorite to the hydrazine-containing waste with constant stirring.[3]

  • Test the resulting solution to ensure complete neutralization before proceeding.

  • Even after neutralization, the resulting mixture should be collected and disposed of as hazardous waste.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Ensure all required waste disposal forms are completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of 2,3-Dimethylphenylhydrazine hydrochloride hydrate waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Designated Hazardous Waste Container ppe->collect label_container 3. Label Container Clearly (Chemical Name, Hazards) collect->label_container check_guidelines 4. Check Institutional Guidelines for Neutralization label_container->check_guidelines neutralize 5a. Perform Chemical Neutralization (e.g., with Hypochlorite Solution) in a Fume Hood check_guidelines->neutralize Permitted store 6. Store Waste Container in a Secure, Ventilated Area check_guidelines->store Not Permitted collect_neutralized 5b. Collect Neutralized Waste as Hazardous Waste neutralize->collect_neutralized collect_neutralized->store contact_ehs 7. Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethylphenylhydrazine hydrochloride hydrate in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health risks. It can cause skin, eye, and respiratory irritation[1]. As a hydrazine derivative, it should be treated with extreme caution. The toxicological properties of this specific compound have not been fully investigated[2][3]. Therefore, adherence to stringent safety measures is imperative.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield should be worn to protect against splash hazards[4][5].
Skin Protection A flame-resistant lab coat and a chemical-resistant apron are necessary[4][5]. Full-length pants and closed-toe shoes are also required[4].
Hand Protection Nitrile or neoprene gloves are recommended for handling. It is crucial to consult the glove manufacturer's resistance chart to ensure compatibility[4][5].
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood or a glove box, to avoid inhalation of dust or vapors[2][4][5]. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary[2][4].

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and accidents.

Operational Plan:

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible[4]. All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls : All work with this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure[4][5].

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing[2].

    • Do not breathe in dust, fumes, or vapors[1][2].

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday[2][4].

    • Do not eat, drink, or smoke in the work area[2][3].

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

    • Keep away from heat, sparks, open flames, and incompatible materials such as oxidizing agents and acids[4].

    • Containers must be carefully resealed after use and kept upright to prevent leakage[4].

Workflow for Handling this compound

G A Preparation - Verify fume hood/glove box functionality - Ensure emergency equipment is accessible - Don appropriate PPE B Chemical Handling - Weigh and handle compound within fume hood/glove box - Avoid dust generation - Perform experimental procedures A->B C Post-Handling - Securely seal container - Decontaminate work surfaces B->C D Waste Disposal - Segregate hazardous waste - Label waste container appropriately - Transfer to designated waste storage area C->D E Final Steps - Remove PPE in the correct order - Wash hands thoroughly D->E

Caption: A flowchart outlining the safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[2][4].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention[2][4][6].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][4][6].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them large quantities of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

Spill Response:

  • Minor Spill : If a small amount is spilled, and it is safe to do so, absorb the spill with an inert, non-combustible material like dry earth or sand and place it in a suitable container for disposal[7]. Ensure you are wearing the appropriate PPE during cleanup.

  • Major Spill : In the case of a large spill, evacuate the area immediately and prevent others from entering. Notify your supervisor and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment[4].

Emergency Response Workflow

G cluster_0 A Exposure Event Occurs B Assess the Situation Is the area safe to enter? A->B C Provide Immediate First Aid (See Table 2) B->C Yes D Notify Supervisor and Emergency Services B->D No C->D E Isolate the Area Prevent further exposure D->E F Seek Professional Medical Attention D->F G Spill Cleanup (If trained and equipped) E->G H Document the Incident F->H G->H

Caption: A diagram illustrating the emergency response procedure following an exposure or spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Procedures:

  • Collection : Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Labeling : The container must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations[2][3]. Do not dispose of this chemical down the drain[2]. The emptied original container should also be disposed of as hazardous waste[8].

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.